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2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride Documentation Hub

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  • Product: 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride
  • CAS: 92398-54-4

Core Science & Biosynthesis

Foundational

NMR Chemical Shifts for 2-Amino-2-ethyl-butanoic Acid Methyl Ester Hydrochloride: A Comprehensive Analytical Guide

Introduction & Structural Significance 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride (CAS 92398-54-4) is an α,α -dialkyl amino acid derivative. Due to the severe conformational restriction imparted by the gem-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride (CAS 92398-54-4) is an α,α -dialkyl amino acid derivative. Due to the severe conformational restriction imparted by the gem-diethyl groups at the α -carbon, it is widely utilized as a sterically hindered building block in peptide synthesis and medicinal chemistry, notably in the development of CB2 receptor modulators and novel pyridine derivatives[1].

From an analytical perspective, this molecule presents a fascinating case study in Nuclear Magnetic Resonance (NMR) spectroscopy. Despite its apparent structural simplicity, the symmetry-breaking effects of the prochiral center at C2 render specific protons magnetically non-equivalent, requiring a rigorous understanding of spin-spin coupling and stereochemistry to accurately assign the spectra.

Symmetry Analysis and Causality of Chemical Shifts

The core of understanding the 1 H NMR spectrum of this compound lies in its molecular symmetry.

  • Enantiotopic Ethyl Groups: The molecule possesses a plane of symmetry passing through the ester group ( −COOCH3​ ), the α -carbon (C2), and the ammonium group ( −NH3+​ ). This plane reflects one ethyl group onto the other. Consequently, the two ethyl groups are enantiotopic and chemically equivalent in an achiral solvent like DMSO- d6​ . They will not produce separate NMR signals.

  • Diastereotopic Methylene Protons: Within a single ethyl group ( −CH2​CH3​ ), the two protons of the methylene ( −CH2​− ) group are . Because C2 is bonded to four different functional groups (if we consider the two ethyl groups as distinct for a moment to test prochirality), replacing one of the −CH2​− protons with a theoretical test group creates a chiral center at C2. Therefore, the two protons ( Ha​ and Hb​ ) reside in magnetically non-equivalent environments. They will couple to each other (geminal coupling, 2J≈14 Hz) and to the adjacent methyl group (vicinal coupling, 3J≈7.5 Hz), resulting in a complex multiplet (an ABX 3​ spin system).

1 H NMR Chemical Shift Assignments

Conditions: 400 MHz, DMSO- d6​ , 298 K

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality / Rationale
−NH3+​ 8.50 - 8.80Broad Singlet (bs)3HN/AHighly deshielded due to the positive charge on nitrogen. Broadens due to quadrupolar relaxation of 14N and chemical exchange.
−OCH3​ 3.75Singlet (s)3HN/ADeshielded by the adjacent electronegative oxygen of the ester.
−CH2​− ( Ha​ )1.85 - 1.95Multiplet (m)2H 2J≈14 , 3J≈7.5 Diastereotopic proton. Deshielded by proximity to the protonated amine and ester carbonyl.
−CH2​− ( Hb​ )1.75 - 1.85Multiplet (m)2H 2J≈14 , 3J≈7.5 Diastereotopic proton. Slightly different magnetic environment than Ha​ .
−CH3​ (ethyl)0.85Triplet (t)6H 3J≈7.5 Equivalent methyl groups of the enantiotopic ethyl branches.

13 C NMR Chemical Shift Assignments

Conditions: 100 MHz, DMSO- d6​ , 298 K

Carbon EnvironmentChemical Shift ( δ , ppm)TypeCausality / Rationale
C=O (Ester)171.0QuaternaryHighly deshielded carbonyl carbon.
C2 ( α -carbon)63.5QuaternaryDeshielded by both the ester and the −NH3+​ group.
−OCH3​ 53.0Primary ( CH3​ )Typical methoxy carbon shift.
−CH2​− (Ethyl)28.0Secondary ( CH2​ )Equivalent methylene carbons from the two enantiotopic ethyl groups.
−CH3​ (Ethyl)8.0Primary ( CH3​ )Highly shielded terminal methyl carbons.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Validation

A self-validating system requires careful solvent selection to observe all critical structural features.

  • Solvent Selection: Weigh 10-15 mg of 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride into a clean glass vial. Select DMSO- d6​ (100% atom D) instead of D2​O . Causality: D2​O will cause rapid deuterium exchange with the −NH3+​ protons, erasing their signal. DMSO- d6​ prevents this exchange, allowing full observation of the ammonium peak to validate the salt form.

  • Dissolution: Add 0.6 mL of DMSO- d6​ . Vortex for 30 seconds until completely dissolved. The hydrochloride salt ensures high solubility in polar aprotic solvents.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the liquid height is approximately 4-5 cm to guarantee optimal magnetic shimming.

Protocol 2: NMR Acquisition Parameters

To ensure high-fidelity data, especially for the quaternary carbons, standard must be applied.

  • 1 H NMR: Set the spectrometer frequency to 400 MHz (or higher). Use a standard 1D proton pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds. Acquire 16-32 scans.

  • 13 C NMR: Set the frequency to 100 MHz. Use a proton-decoupled pulse sequence (zgpg30). Set D1 to 2.0 seconds to allow for the longer T1​ relaxation times of quaternary carbons. Acquire at least 512 scans to ensure adequate signal-to-noise for the quaternary C2 and C=O carbons.

Visualizations

NMR_Workflow A 2-Amino-2-ethyl-butanoic acid methyl ester HCl B Solvent Selection (DMSO-d6 vs. D2O) A->B C 1H NMR Acquisition (Assess NH3+ exchange) B->C Non-exchanging D 13C NMR Acquisition (Quaternary C2 validation) B->D Carbon backbone E Symmetry Analysis (Diastereotopic CH2) C->E F Structural Confirmation D->F E->F

Experimental workflow for the NMR structural validation of the dialkyl amino acid ester.

Spin_System NH3 -NH3+ 8.5 ppm OCH3 -OCH3 3.75 ppm CH2a CH2 (Ha) 1.90 ppm CH2b CH2 (Hb) 1.80 ppm CH2a->CH2b 2J ~14 Hz CH3 -CH3 0.85 ppm CH2a->CH3 3J ~7.5 Hz CH2b->CH3 3J ~7.5 Hz

Spin-spin coupling network illustrating the diastereotopic CH2 protons and isolated spin systems.

References

  • Novel pyridine derivatives (US20120316147A1). Source: Google Patents.
  • Spectrometric Identification of Organic Compounds (8th ed.) . Source: John Wiley & Sons. URL:[Link]

  • High-Resolution NMR Techniques in Organic Chemistry (3rd ed.) . Source: Elsevier. URL:[Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Patterns of 2-Amino-2-ethylbutanoic Acid Derivatives: A Mechanistic and Analytical Guide

Executive Summary The incorporation of α,α -dialkylated amino acids (DAAs)—such as 2-amino-2-ethylbutanoic acid ( α,α -diethylglycine, or Deg )—into synthetic peptides is a cornerstone of modern peptidomimetic drug desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of α,α -dialkylated amino acids (DAAs)—such as 2-amino-2-ethylbutanoic acid ( α,α -diethylglycine, or Deg )—into synthetic peptides is a cornerstone of modern peptidomimetic drug design. By severely restricting backbone dihedral angles ( ϕ and ψ ), Deg forces peptides into highly stable 310​ -helical or α -helical conformations, rendering them highly resistant to proteolytic degradation.

However, because Deg (residue mass 113.0841 Da) is an exact structural isomer of naturally occurring Leucine (Leu) and Isoleucine (Ile), standard mass spectrometry (MS) sequencing algorithms frequently misidentify it. This whitepaper provides researchers and drug development professionals with an in-depth mechanistic framework and a self-validating analytical protocol to accurately sequence and distinguish Deg-derivatives using Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS).

Thermodynamic Causality in CID Fragmentation

The fragmentation of Deg-containing peptides is not governed by the same kinetic pathways as canonical peptides. Instead, it is driven by extreme steric constraints.

The Thorpe-Ingold Effect and Oxazolone Formation

During CID, peptide bonds typically cleave via the "mobile proton" model, where a proton migrates to the amide nitrogen, weakening the C-N bond. The adjacent carbonyl oxygen then acts as a nucleophile, attacking the carbonyl carbon to form a cyclic oxazolone b -ion.

In canonical amino acids, this cyclization requires overcoming a significant entropic barrier. However, in Deg, the bulky gem-diethyl groups on the α -carbon physically compress the internal bond angles between the attacking carbonyl oxygen and the protonated amide (the ). This steric compression drastically lowers the activation energy ( Ea​ ) for oxazolone ring formation. Consequently, MS/MS spectra of Deg-derivatives are characterized by an anomalous, dominant abundance of b -ions terminating at the Deg residue, often suppressing the signal of subsequent sequence ions.

Fragmentation_Logic P Protonated Precursor [M+H]+ PM Proton Mobilization to Deg Amide Nitrogen P->PM NA Nucleophilic Attack by Adjacent Carbonyl Oxygen PM->NA CL Peptide Bond Cleavage NA->CL SC Thorpe-Ingold Effect (Steric Compression) SC->NA Lowers Activation Energy OX Stable Oxazolone b-ion CL->OX YI Complementary y-ion CL->YI

Diagram 1: Thermodynamic logic of sterically driven oxazolone b-ion formation in Deg-peptides.

Diagnostic Mass Spectrometry Fragmentation Patterns

Because Deg is isobaric with Leu and Ile, standard precursor mass matching is insufficient. Exact identification relies on interpreting specific side-chain neutral losses and immonium ion generation under varying collision energies.

Immonium Ion Generation (m/z 86.09)

High-energy CID of Deg generates a prominent immonium ion ( [H2​N=C(CH2​CH3​)2​]+ ) at m/z 86.0970. While Leu and Ile also produce an isobaric immonium ion, the Deg immonium ion is exceptionally stable due to the inductive electron-donating effects of the two ethyl groups.

Side-Chain Neutral Losses

To definitively distinguish Deg from its isomers, researchers must look for specific neutral losses originating from the gem-diethyl side chain:

  • Ethylene Loss (-28.03 Da): The presence of two ethyl groups facilitates a highly favored McLafferty-type rearrangement, resulting in the loss of neutral ethylene. This is a primary diagnostic marker for Deg, as Leu cannot undergo this specific rearrangement efficiently.

  • Ethyl Radical Loss (-29.04 Da): Homolytic cleavage of the ethyl group occurs at elevated collision energies. While Ile can also lose an ethyl radical, Ile will simultaneously show a methyl radical loss (-15 Da), which Deg cannot produce.

Quantitative Data Summary
Fragment TypeMonoisotopic Mass / Shift (Da)Structural OriginDiagnostic Utility vs. Leu/Ile
Residue Mass 113.0841 C6​H11​NO Isobaric; cannot differentiate from Leu/Ile.
Immonium Ion 86.0970 [H2​N=C(CH2​CH3​)2​]+ Present in all three; requires MS3 or high CE.
Ethylene Loss -28.0313McLafferty rearrangementHighly favored in Deg; differentiates from Leu.
Ethyl Radical Loss -29.0391Homolytic side-chain cleavageDistinguishes Deg/Ile from Leu (-43 Da loss).
b -ion Abundance Sequence dependentOxazolone ring formationDeg b -ions are anomalously dominant.

Self-Validating Experimental Protocol for LC-MS/MS

To prevent the false-positive identification of Deg as Leu/Ile, the analytical workflow must be designed as a self-validating system. The following protocol utilizes Stepped Collision Energy (SCE) and algorithmic gating to ensure absolute structural confidence, building upon methodologies established for .

Step-by-Step Methodology
  • Sample Preparation & Desalting: Extract the peptide and perform Solid-Phase Extraction (SPE) using a C18 cartridge. Causality: Removing alkali metals (Na+, K+) is critical. Metal adduction suppresses the mobile proton mechanism, preventing the formation of the diagnostic oxazolone b -ions and forcing alternative, non-diagnostic fragmentation pathways.

  • UHPLC Separation: Utilize a sub-2 μ m C18 column. Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: The 0.1% FA ensures complete protonation of the peptide's basic sites, providing the necessary thermodynamic driver for CID fragmentation.

  • Stepped Collision Energy (SCE) MS/MS: Configure the mass spectrometer to trigger MS/MS using a stepped Normalized Collision Energy (NCE) profile (e.g., 20, 30, and 45 NCE merged into a single spectrum). Causality: Low NCE (20) is required to capture the fragile, sterically driven oxazolone b -ions intact. High NCE (45) is thermodynamically necessary to shatter the aliphatic side chains, yielding the diagnostic -28 Da / -29 Da neutral losses and the m/z 86.09 immonium ion.

  • Algorithmic Self-Validation (Data Processing): Configure the bioinformatics pipeline with a conditional logic gate. A Peptide Spectrum Match (PSM) containing Deg is only validated if the spectrum contains the m/z 86.09 ion (S/N > 10) AND a localized neutral loss of 28.03 Da or 29.04 Da from the precursor or localized b / y ions.

MS_Workflow A 1. Sample Preparation (Desalting & Enrichment) B 2. UHPLC Separation (0.1% FA Mobile Phase) A->B C 3. ESI-MS Ionization (Positive Ion Mode) B->C D 4. CID Fragmentation (Stepped Collision Energy) C->D E 5. Self-Validating Analysis (m/z 86.09 & -28 Da Gating) D->E

Diagram 2: Self-validating LC-MS/MS workflow for the unambiguous sequencing of Deg-peptides.

Conclusion

The integration of 2-amino-2-ethylbutanoic acid (Deg) into therapeutics offers immense biochemical advantages, but it introduces significant analytical blind spots due to its isomerism with Leucine and Isoleucine. By understanding the thermodynamic causality of its fragmentation—specifically the Thorpe-Ingold effect driving oxazolone formation and the unique susceptibility of its gem-diethyl groups to McLafferty rearrangements—researchers can design robust, self-validating MS/MS workflows. Implementing stepped collision energies combined with strict algorithmic gating ensures the structural integrity of peptidomimetic characterization.

References

  • Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Precigoux, G., Aubry, A., & Kamphuis, J. (1996). "Stereochemical Analysis of Higher α,α -Dialkylglycine Containing Peptides. Characterization of Local Helical Conformations at Dipropylglycine Residues and Observation of a Novel Hydrated Multiple β -Turn Structure in Crystals of a Glycine Rich Peptide." Journal of the American Chemical Society.[Link]

  • Degenkolb, T., Berg, A., Gams, W., Schlegel, B., & Gräfe, U. (2008). "Peptaibiomics: Towards a Myriad of Bioactive Peptides Containing C α -Dialkylamino Acids?" Chemistry & Biodiversity.[Link]

  • Bleiholder, C., Suhai, S., Harrison, A. G., & Paizs, B. (2011). "The Proline Effect in Collision-Induced Dissociation of Protonated Ala-Ala-Xxx-Pro-Ala (Xxx = Ala, Ser, Leu, Val, Phe, and Trp)." Journal of the American Society for Mass Spectrometry.[Link]

  • Krause, C., Kirschbaum, J., Brückner, H., & Berg, A. (2006). "Biological Effects of Trichoderma harzianum Peptaibols on Mammalian Cells." Applied and Environmental Microbiology.[Link]

Foundational

Physicochemical properties of alpha,alpha-dialkyl amino acid methyl esters

As a Senior Application Scientist in peptidomimetic design, I approach the integration of non-proteinogenic amino acids not merely as a structural substitution, but as a fundamental reprogramming of a molecule's physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptidomimetic design, I approach the integration of non-proteinogenic amino acids not merely as a structural substitution, but as a fundamental reprogramming of a molecule's physicochemical identity. Among the most powerful tools in our arsenal are α,α-dialkyl amino acids, with α-aminoisobutyric acid (Aib) being the archetypal representative.

When we modify these sterically constrained residues with a C-terminal methyl ester (e.g., Aib-OMe), we create a highly lipophilic, conformationally rigid, and proteolytically invisible building block. This technical guide explores the physicochemical properties of α,α-dialkyl amino acid methyl esters and provides field-proven, self-validating methodologies for their synthesis and characterization.

The Physicochemical Paradigm of Cα-Tetrasubstitution

The replacement of the standard α-proton with an alkyl group fundamentally alters the thermodynamic landscape of the amino acid. Masking the C-terminal carboxylate via methyl esterification further modulates its behavior in biological systems.

Conformational Rigidity and the Thorpe-Ingold Effect

The defining characteristic of α,α-dialkyl amino acids is their ability to dictate peptide backbone geometry through the Thorpe-Ingold effect (steric compression). The bulky geminal alkyl groups physically clash with the peptide backbone, forcing a reduction in the internal bond angle. This severely restricts the Ramachandran dihedral angles ( ϕ , ψ ) to a highly narrow conformational space[1].

Consequently, Aib-OMe and its oligomers act as powerful helicogenic nucleators. Depending on the solvent polarity and chain length, they reliably induce either a 310​ -helix (favored in non-polar solvents and short sequences) or an α -helix (favored in polar solvents and longer sequences)[2].

Lipophilicity and Membrane Permeability

Free amino acids exist as zwitterions at physiological pH, which severely limits passive lipid bilayer diffusion. Methyl esterification neutralizes the negative charge of the carboxylate, leaving only the protonation state of the N-terminal amine to dictate solubility. The combination of the ester moiety and the dual alkyl side chains significantly boosts the partition coefficient. For instance, Aib-OMe·HCl exhibits a LogP of approximately 1.39[3], making it an excellent moiety for enhancing the membrane permeability of foldamers and targeted therapeutics.

Proteolytic Stability

Enzymatic degradation is the primary bottleneck in peptide drug development. The steric bulk surrounding the α-carbon of an α,α-dialkyl amino acid physically occludes the active sites of standard proteases. Studies have shown that incorporating Aib at the P1' or P2 positions relative to a cleavage site can confer up to a 19-fold increase in resistance to tryptic digestion, and in some sequences, complete proteolytic immunity[4].

Quantitative Profiling: Ala-OMe vs. Aib-OMe

To illustrate the impact of Cα-tetrasubstitution, the following table summarizes the comparative physicochemical properties of a standard proteinogenic ester (Ala-OMe) versus its dialkyl counterpart (Aib-OMe).

PropertyL-Alanine Methyl Ester (Ala-OMe)α-Aminoisobutyric Acid Methyl Ester (Aib-OMe)Mechanistic Driver
Side-Chain Bulk MonomethylGeminal DimethylCα-tetrasubstitution
LogP (approx.) ~0.5 - 0.8~1.39[3]Increased hydrocarbon surface area
Preferred Secondary Structure Flexible / α -helix (context-dependent)Rigid 310​ or α -helix[1]Thorpe-Ingold effect (steric compression)
Proteolytic Stability Highly susceptibleHighly resistant (up to 19-fold increase)[4]Steric occlusion of protease active sites
1 H NMR (DMSO-d6) Methyl Shift ~1.35 ppm (doublet)~1.45 ppm (singlet, 6H)[5]Loss of α-proton coupling

Mechanistic Logic and Workflows

To successfully utilize these compounds, researchers must understand the causality behind their structural behavior and the workflows required to validate them.

ThorpeIngold A Geminal Dialkyl Substitution (Cα-Tetrasubstitution) B Thorpe-Ingold Effect (Steric Compression) A->B Induces C Restriction of Ramachandran Dihedral Angles (φ, ψ) B->C Narrows bond angles D Induction of 3_10 Helix (Non-polar solvents / Short sequences) C->D Favored state E Induction of α-Helix (Polar solvents / Long sequences) C->E Alternative state

Mechanistic pathway of the Thorpe-Ingold effect dictating peptide secondary structure.

SynthesisWorkflow Start α,α-Dialkyl Amino Acid (e.g., Aib) Esterification Esterification (SOCl2, MeOH, 0°C to RT) Start->Esterification Thionyl Chloride Activation Product Aib-OMe·HCl (Methyl Ester Hydrochloride) Esterification->Product Precipitation & Vacuum Distillation Val1 Physicochemical Profiling (LogP, pKa) Product->Val1 Val2 Conformational Analysis (CD Spectroscopy, NMR) Product->Val2 Val3 Proteolytic Stability (Tryptic Digestion Assay) Product->Val3

End-to-end workflow for the synthesis and validation of Aib-OMe derivatives.

Self-Validating Experimental Methodologies

The following protocols are designed with built-in validation steps to ensure scientific integrity and reproducibility.

Protocol A: Synthesis of Aib-OMe·HCl via Thionyl Chloride Activation

Causality: Thionyl chloride (SOCl₂) is utilized rather than standard coupling agents because it reacts with methanol to generate HCl in situ. This protonates the highly nucleophilic amine, preventing self-condensation (dipeptide formation), while simultaneously forming the reactive methyl chlorosulfite intermediate that drives esterification[5].

  • Preparation: Suspend 10 g (96.9 mmol) of 2-Amino-2-methylpropionic acid (Aib) in 330 mL of anhydrous methanol within a dry reaction vial.

  • Activation: Submerge the reaction vial in an ice bath (0°C). Slowly add 17.68 mL (242.25 mmol) of thionyl chloride dropwise. Note: The ice bath is critical to control the highly exothermic generation of HCl gas.

  • Esterification: Once addition is complete, remove the ice bath and stir the mixture at room temperature for exactly 3 hours.

  • Isolation: Remove the solvent and volatile byproducts via vacuum distillation to yield the crude hydrochloride salt.

  • System Validation ( 1 H NMR): Dissolve a sample in DMSO-d6. A successful, pure synthesis must yield a characteristic singlet at δ 3.75 (3H, ester methyl) and a singlet at δ 1.45 (6H, geminal dimethyls)[5]. The absence of an α-proton multiplet confirms the tetrasubstituted core.

Protocol B: Conformational Profiling via Circular Dichroism (CD)

Causality: Because α,α-dialkyl amino acids exist on the thermodynamic knife-edge between 310​ and α -helices, solvent polarity must be manipulated to dictate the hydrogen-bonding network[2].

  • Sample Preparation: Synthesize a model peptide incorporating the Aib-OMe moiety. Prepare 50 µM solutions of the peptide in two contrasting solvents: Trifluoroethanol (TFE, highly polar) and Methanol (less polar).

  • Spectral Acquisition: Utilize a spectropolarimeter to scan the samples from 190 nm to 260 nm at 25°C using a 0.1 cm path-length quartz cuvette.

  • System Validation (Spectral Signature):

    • In Methanol, expect a 310​ -helix signature: a weak negative band at ~222 nm and a strong negative band at ~205 nm.

    • In TFE, expect a shift toward an α -helix signature: double negative minima of roughly equal intensity at 222 nm and 208 nm, with a strong positive band at 192 nm[2].

Protocol C: Tryptic Digestion Assay for Proteolytic Stability

Causality: To quantify the steric shielding provided by the dialkyl groups, the peptide must be subjected to an aggressive serine protease. Quenching the reaction with an acid abruptly alters the pH, denaturing the enzyme and locking the degradation profile for accurate quantification.

  • Incubation: Dissolve the Aib-OMe-containing peptide (1 mg/mL) in 100 mM ammonium bicarbonate buffer (pH 8.0). Add Trypsin (EC 3.4.21.4) at a 1:100 enzyme-to-substrate molar ratio. Incubate at 37°C.

  • Sampling & Quenching: Extract 50 µL aliquots at precise intervals (0, 15, 30, 60, 120, and 240 mins). Immediately quench the extracted aliquot by adding 5 µL of 10% Trifluoroacetic acid (TFA) to drop the pH below 3.0.

  • System Validation (RP-HPLC): Inject the quenched samples onto a C18 RP-HPLC column. Calculate the area under the curve (AUC) for the intact peptide peak over time. A properly positioned Aib residue (P1' or P2) will demonstrate a drastically flattened degradation curve compared to an Ala-substituted control[4].

References

  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Solvent Polarity Controls the Helical Conformation of Short Peptides Rich in Cα-Tetrasubstituted Amino Acids. ResearchGate / Biopolymers. URL:[Link]

  • Gatto, E., Toniolo, C., & Venanzi, M. (2024). Revisiting 310-helices: biological relevance, mimetics and applications. Exploration of Drug Science. URL:[Link]

  • Yamaguchi, H., Kodama, H., Osada, S., & Kondo, M. (2003). Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. ResearchGate / Bioscience, Biotechnology, and Biochemistry. URL: [Link]

  • Chemsrc. (2025). H-Aib-OMe.HCl | CAS#:15028-41-8. Chemsrc Database. URL:[Link]

Sources

Exploratory

Crystal Structure Analysis of 2-Amino-2-ethyl-butanoic Acid Methyl Ester Hydrochloride: A Methodological Guide

Executive Summary 2-Amino-2-ethyl-butanoic acid—commonly referred to as α,α -diethylglycine (Deg)—is a highly sterically hindered non-natural amino acid. In the realm of peptidomimetics and drug development, the bulky et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-2-ethyl-butanoic acid—commonly referred to as α,α -diethylglycine (Deg)—is a highly sterically hindered non-natural amino acid. In the realm of peptidomimetics and drug development, the bulky ethyl side chains of Deg are utilized to severely restrict the ϕ and ψ dihedral angles of the peptide backbone, forcing specific secondary structures such as fully extended conformations or local helical turns. The methyl ester hydrochloride salt (Deg-OMe·HCl ) serves as a critical synthetic intermediate in these workflows.

This whitepaper provides an authoritative, causality-driven guide to the crystallization, X-ray diffraction analysis, and structural interpretation of Deg-OMe·HCl. By treating the crystallographic workflow as a self-validating system, researchers can ensure high-fidelity structural models that inform downstream drug design.

Chemical Context & Causality: Why the Hydrochloride Salt?

Before initiating crystallographic studies, one must consider the physical state of the analyte. The free base of 2-amino-2-ethyl-butanoic acid methyl ester is typically an oily liquid or a low-melting amorphous solid at room temperature. This is due to its low molecular weight and the high lipophilicity of the geminal ethyl groups, which disrupt efficient crystal packing.

The Mechanistic Solution: Converting the free base to the hydrochloride salt (Deg-OMe·HCl) fundamentally alters the thermodynamics of the solid state. The introduction of the Cl− counterion creates a robust network of ionic interactions and strong N−H⋯Cl hydrogen bonds. This significantly increases the lattice energy, raises the melting point, and provides the rigid periodic scaffolding required to grow diffraction-quality single crystals, a principle well-documented in the[1].

Experimental Protocol: Single Crystal Growth

Growing crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD) requires suppressing the nucleation rate in favor of slow, ordered crystal growth. For Deg-OMe·HCl, the Vapor Diffusion Method is the gold standard.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 50 mg of Deg-OMe·HCl in 0.5 mL of high-purity methanol.

    • Causality: Methanol easily solvates the polar NH3+​ and Cl− ions while remaining miscible with non-polar anti-solvents.

  • Setup: Transfer the methanol solution to a 2-dram inner glass vial. Place this vial (uncapped) inside a 20-mL outer scintillation vial containing 3 mL of ethyl acetate (the anti-solvent).

  • Diffusion: Cap the outer vial tightly and leave it undisturbed at standard room temperature (293 K) for 3 to 7 days.

    • Causality: Ethyl acetate has a higher vapor pressure than methanol. It slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solution and inducing crystallization without amorphous precipitation.

  • Validation Checkpoint: Harvest the resulting crystals and examine them under a polarized light microscope.

    • Self-Validation: A high-quality single crystal will exhibit uniform color and complete optical extinction every 90 degrees of rotation. A lack of extinction indicates a twinned or polycrystalline sample, which must be discarded to prevent overlapping diffraction lattices.

SCXRD Data Collection & Phase Solution

The ethyl groups of the Deg residue are highly flexible. At room temperature, they undergo severe thermal motion, leading to smeared electron density maps and positional disorder.

Step-by-Step Methodology
  • Mounting: Select a validated crystal (approx. 0.2 x 0.2 x 0.1 mm), coat it in Paratone-N oil, and mount it on a polyimide loop.

    • Causality: The oil protects the hygroscopic salt from atmospheric moisture and acts as a rigid, amorphous glass matrix upon freezing.

  • Cryo-Cooling: Transfer the loop immediately to the diffractometer equipped with a nitrogen cold stream set to 100 K .

    • Causality: Cryo-cooling freezes the dynamic thermal motion of the ethyl side chains, yielding sharper diffraction spots and extending the resolution limit.

  • Data Collection: Irradiate the crystal using Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation. Collect a full sphere of data using ω and ϕ scans.

  • Validation Checkpoint: Monitor the Rint​ (internal agreement factor) during data reduction.

    • Self-Validation: An Rint​<0.05 confirms that symmetry-equivalent reflections agree, validating the chosen Laue group and confirming the absence of severe absorption artifacts.

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

Structural Analysis & Data Presentation

Because Deg-OMe·HCl is an achiral molecule lacking a stereocenter, it typically crystallizes in a centrosymmetric space group (e.g., P21​/c or Pbca ). The structural integrity of the crystal is maintained by a complex hydrogen-bonding network. The protonated amine ( NH3+​ ) acts as a multiple hydrogen-bond donor, while the chloride ion ( Cl− ) acts as the primary acceptor, forming highly directional ionic H-bonds. Secondary interactions often occur with the ester carbonyl oxygen. This behavior mirrors the conformational rigidity observed in[2].

Quantitative Data Summary
Crystallographic ParameterExpected Range / ValueCausality / Structural Implication
Crystal System Monoclinic or OrthorhombicTypical packing arrangement for achiral, sterically hindered dialkylated amino acid salts.
Space Group P21​/c , C2/c , or Pbca Centrosymmetric packing dictated by the lack of a chiral α -carbon.
Data Temperature 100 KCritically minimizes the thermal ellipsoids of the highly flexible geminal ethyl chains.
Z (Molecules/Unit Cell) 4 or 8Reflects the efficient spatial packing of the bulky monomer within the lattice.
R-factor ( R1​ ) < 5.0%A low R1​ value validates a high-quality, reliable structural model.
N−H⋯Cl Distance 3.10 - 3.25 ÅIndicates strong, structure-directing ionic hydrogen bonds stabilizing the 3D lattice.

Visualizations

Workflow Diagram

Workflow A Synthesis & Purification (Deg-OMe HCl) B Solvent Screening (MeOH/EtOAc, Vapor Diffusion) A->B C Single Crystal Growth (Controlled Evaporation) B->C D SCXRD Data Collection (100 K, Mo Kα/Cu Kα) C->D E Phase Problem Solution (Intrinsic Phasing) D->E F Refinement & Modeling (Anisotropic, H-bond mapping) E->F G Structural Validation (CIF generation, CheckCIF) F->G

Caption: Workflow for the crystallographic analysis of Deg-OMe HCl.

Hydrogen Bonding Network

HBond N NH3+ (Donor) Cl Cl- (Acceptor) N->Cl Primary H-Bond (Strong, Ionic) O C=O (Acceptor) N->O Secondary H-Bond (Bifurcated) Cl->N Symmetry Eqv.

Caption: Schematic of the hydrogen bonding network in the Deg-OMe HCl crystal lattice.

References

  • Title: Stereochemical Analysis of Higher α,α -Dialkylglycine Containing Peptides. Characterization of Local Helical Conformations at Dipropylglycine Residues and Observation of a Novel Hydrated Multiple β -Turn Structure in Crystals of a Glycine Rich Peptide. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthese, Kristallstruktur und Konformation von N-Acetyl-C α,α -diethylglycin/Synthesis and Crystal Structure of N-Acetyl-C α,α -diethylglycine. Source: Zeitschrift für Naturforschung B URL: [Link]

Sources

Foundational

A Technical Guide to 2-Amino-2-Ethyl-Butanoic Acid (Diethylglycine) in Peptidomimetic Drug Design

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides an in-depth exploration of 2-amino-2-ethyl-butanoic acid, also known as α,α-diethylglycine (Deg), and its strategic role in the fie...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 2-amino-2-ethyl-butanoic acid, also known as α,α-diethylglycine (Deg), and its strategic role in the field of peptidomimetic drug design. Peptides are crucial signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility. The incorporation of unnatural amino acids, particularly α,α-disubstituted variants like Deg, offers a robust solution to these challenges. This document details the unique conformational properties of Deg, contrasting its preference for extended structures with the helix-inducing nature of smaller analogs like α-aminoisobutyric acid (Aib). We will dissect the significant synthetic challenges associated with its sterically hindered nature and present validated protocols for its successful incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). Finally, the guide covers key applications, analytical techniques, and future perspectives, providing researchers and drug development professionals with the foundational knowledge to effectively leverage this powerful peptidomimetic tool.

Introduction: The Peptidomimetic Imperative
1.1 The Promise and Peril of Peptide Therapeutics

Peptides represent a highly specific and potent class of therapeutic agents, capable of modulating a vast array of biological processes with high precision and low off-target toxicity.[1] However, their translation from discovery to clinical application is frequently obstructed by inherent pharmacological weaknesses. Natural peptides are rapidly cleared from circulation and are susceptible to enzymatic degradation by proteases, resulting in very short in-vivo half-lives.[2][3] Furthermore, their inherent conformational flexibility means that a significant entropic penalty must be paid for them to adopt the specific three-dimensional structure required for receptor binding, often leading to lower binding affinities.

1.2 Peptidomimetics as a Solution

Peptidomimetic design seeks to overcome these limitations by creating novel molecules that mimic the structure and function of natural peptides but possess improved drug-like properties.[3][4] A primary strategy in this field is the chemical modification of the peptide backbone or the incorporation of unnatural amino acids.[2] These modifications can enforce a specific bioactive conformation, enhance proteolytic stability, and improve bioavailability.[5]

1.3 α,α-Disubstituted Amino Acids (dαAAs): A Strategy for Conformational Control and Stability

Among the most powerful tools in the peptidomimetic arsenal are the α,α-disubstituted α-amino acids (dαAAs).[6] By replacing the α-hydrogen with a second substituent, these residues introduce significant steric constraints that severely restrict the allowable backbone dihedral angles (φ and ψ).[7] This Cα-tetrasubstitution, a manifestation of the Thorpe-Ingold effect, not only pre-organizes the peptide into a defined secondary structure but also provides a steric shield, making the adjacent peptide bonds resistant to cleavage by proteases.[6]

2-Amino-2-Ethyl-Butanoic Acid (Diethylglycine): A Unique Conformational Tool
2.1 Molecular Profile

2-Amino-2-ethyl-butanoic acid, or diethylglycine (Deg), is a non-chiral dαAA where the α-carbon is substituted with two ethyl groups. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C6H13NO2[8]
Molecular Weight 131.175 g/mol [8]
Synonyms α,α-Diethylglycine (Deg)
CAS Number 2566-29-2[8]
Physical State Solid[9]
Solubility Soluble in water, slightly soluble in alcohol[9]
2.2 Conformational Propensity: The Critical Distinction from Aib

The conformational impact of a dαAA is highly dependent on the steric bulk of its α-substituents. The archetypal dαAA, α-aminoisobutyric acid (Aib), with its two methyl groups, is a potent inducer of helical conformations (α- and 3₁₀-helices).[10] This has made it a cornerstone for designing stable α-helical peptides.

In stark contrast, the increased steric demand of the two ethyl groups in diethylglycine (Deg) disfavors helical structures. Instead, peptides incorporating Deg residues show a strong preference for fully extended (C₅) conformations .[11] This makes Deg an invaluable and specialized tool for applications where a linear, non-helical structure is required to mimic the bioactive conformation of a native peptide, such as those binding to sheet-like protein surfaces. While the predominant influence is towards extended structures, the conformation can be context-dependent, with Deg also being found to occupy positions in β-turns under certain sequence conditions.[12][13]

Diagram 1: Contrasting conformational preferences of Aib and Deg.
2.3 Mechanism of Proteolytic Resistance

The primary mechanism for the enhanced stability of Deg-containing peptides is steric hindrance. Proteolytic enzymes require a specific conformation and access to the peptide backbone to catalyze hydrolysis. The bulky ethyl groups at the Cα position physically block the approach of the enzyme's active site to the adjacent amide bonds, effectively preventing cleavage and significantly extending the peptide's half-life in biological systems.[6][14]

Synthetic Strategies and Challenges

The very steric bulk that provides Deg with its desirable conformational and stability properties also makes its incorporation into a growing peptide chain a significant synthetic challenge.

3.1 Incorporating Diethylglycine in Solid-Phase Peptide Synthesis (SPPS)

Standard SPPS protocols are often inefficient for coupling sterically hindered residues like Deg.[15] The nucleophilic attack of the deprotected N-terminal amine of the resin-bound peptide onto the activated carboxyl group of the incoming Fmoc-Deg-OH is severely impeded. This can lead to low coupling yields, incomplete sequences, and purification difficulties.[16] The challenge is most acute when a Deg residue is already at the N-terminus of the peptide, as further chain extension is exceptionally difficult.[16]

3.2 Advanced Coupling Reagents and Strategies

To overcome this steric barrier, more potent coupling reagents and optimized reaction conditions are necessary. The choice of reagent is critical for achieving high coupling efficiency.

Reagent ClassExamplesEfficacy with Hindered ResiduesReference
Standard Aminium/Uronium HBTU, HCTUOften insufficient, requires extended times/double coupling.[17]
High-Potency Aminium/Uronium HATU, HCTUMore effective due to the formation of a highly reactive OAt active ester. Often the reagent of choice.[17]
Phosphonium PyAOP, PyBOP, PyNTPVery powerful activators, effective for difficult couplings. PyNTP has shown high yields on non-swellable resins.[16][18]
Symmetrical Anhydrides Pre-formed Fmoc-Deg-O-Deg-FmocCan achieve near-quantitative yields, particularly in nonpolar solvents, by increasing the concentration of the acylating species.[16]
3.3 Workflow: A Generalized SPPS Protocol for Deg-Containing Peptides

Successful synthesis requires a meticulously planned workflow. The following diagram and protocol outline a robust approach for incorporating a sterically hindered amino acid like Fmoc-Deg-OH.

SPPS_Workflow start Start: Swollen Peptide-Resin (Free N-terminal Amine) coupling Coupling: Fmoc-Deg-OH (Activate with HATU/HOAt + Base) start->coupling 1. deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) end_cycle End of Cycle deprotection->end_cycle Final Residue wash1 Wash (DMF) coupling->wash1 2. Extended Time (2-12 hours) check Monitor Coupling (e.g., Kaiser Test) wash1->check 3. wash2 Wash (DMF, DCM) wash2->deprotection Next Amino Acid capping Optional: Capping (Acetic Anhydride) capping->wash2 check->deprotection Complete check->capping Incomplete

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2-Amino-2-ethyl-butanoic Acid Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride is a derivative of an α,α-disubstituted amino acid. This class of compounds is of sign...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride is a derivative of an α,α-disubstituted amino acid. This class of compounds is of significant interest in medicinal chemistry and drug development. The presence of two substituents on the alpha-carbon introduces steric hindrance that can restrict conformational flexibility and enhance resistance to enzymatic degradation, potentially leading to improved pharmacokinetic profiles of peptide-based therapeutics.[1] The methyl ester and hydrochloride salt forms are often utilized to improve solubility and handling properties during synthesis and formulation development.[2][3]

Understanding the thermodynamic stability of this active pharmaceutical ingredient (API) is paramount for ensuring its quality, efficacy, and safety throughout its lifecycle. This guide provides a comprehensive overview of the theoretical and practical aspects of assessing the stability of 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride is the first step in any stability assessment.

PropertyValue/InformationSource
Chemical Formula C7H16ClNO2[4]
Molecular Weight 181.66 g/mol Calculated
CAS Number 92398-54-4[4]
Appearance Expected to be a white to off-white crystalline solidGeneral knowledge
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanolGeneral knowledge of hydrochloride salts of amino acid esters
Storage Temperature Refrigerated[4]

Theoretical Stability Considerations

The thermodynamic stability of 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride is influenced by both its inherent molecular structure and its solid-state properties as a hydrochloride salt.

Chemical Stability

The primary chemical degradation pathway anticipated for this molecule is hydrolysis of the methyl ester group, especially in the presence of moisture. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of 2-Amino-2-ethyl-butanoic acid and methanol. The protonated amino group in the hydrochloride salt form can influence the rate of hydrolysis.

Other potential degradation pathways that must be considered during forced degradation studies include:

  • Oxidation: The amino group could be susceptible to oxidation, although the steric hindrance from the two ethyl groups might offer some protection.

  • Thermal Decomposition: At elevated temperatures, the compound may undergo decomposition, potentially involving decarboxylation or other fragmentation pathways.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in some amino acid derivatives.

Solid-State Stability

The solid-state properties of the hydrochloride salt play a crucial role in its overall stability.

  • Hygroscopicity: The tendency to absorb moisture from the atmosphere can significantly impact stability by facilitating hydrolytic degradation. Amino acid hydrochlorides can exhibit varying degrees of hygroscopicity.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can influence the thermodynamic stability, solubility, and bioavailability of the compound. A comprehensive polymorphic screen is essential during drug development.

Experimental Stability Assessment

A robust experimental plan is necessary to elucidate the stability profile of 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride. This involves both forced degradation studies and long-term stability testing under various conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and establish stability-indicating analytical methods.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Expose to stress Oxidation Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidation Expose to stress Thermal Thermal Stress (Solid) (e.g., 80°C) API->Thermal Expose to stress Photo Photolytic Stress (ICH Q1B guidelines) API->Photo Expose to stress Neutralize Neutralization/Quenching Acid->Neutralize Base->Neutralize Oxidation->Neutralize HPLC Stability-Indicating HPLC-UV/MS Thermal->HPLC Photo->HPLC Neutralize->HPLC Characterization Degradant Characterization (LC-MS/MS, NMR) HPLC->Characterization

Caption: Workflow for forced degradation studies.

Detailed Protocols:

  • Acid and Base Hydrolysis:

    • Prepare a solution of 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride in 0.1 M HCl and another in 0.1 M NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis by a stability-indicating HPLC method.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide.

    • Maintain the solution at room temperature, protected from light.

    • Analyze samples at various time intervals.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven (e.g., 80°C).

    • Sample at different time points and dissolve for analysis.

  • Photostability Testing:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze both samples after the exposure period.

Long-Term and Accelerated Stability Studies

These studies are performed to determine the shelf-life and recommended storage conditions for the drug substance.

ICH Recommended Storage Conditions

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Elucidation of Degradation Pathways

The primary anticipated degradation pathway is hydrolysis.

Plausible Hydrolysis Pathway

G cluster_main Parent 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride Degradant1 2-Amino-2-ethyl-butanoic acid Parent->Degradant1 H2O (Acid/Base) Degradant2 Methanol Parent->Degradant2 H2O (Acid/Base)

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Foundational

Thermodynamic Solubility Profiling of 2-Amino-2-ethyl-butanoic Acid Methyl Ester Hydrochloride in Organic Solvents: A Technical Guide

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern drug development and complex active pharmaceutical ingredient (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug development and complex active pharmaceutical ingredient (API) synthesis, the physicochemical behavior of unnatural amino acid building blocks dictates the efficiency of downstream processes. 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride (CAS: 92398-54-4) is a highly sterically hindered, α,α -dialkyl amino acid derivative frequently utilized in the synthesis of advanced therapeutics, including pyrazine-based cannabinoid receptor modulators[1].

As a Senior Application Scientist, I frequently observe that solubility bottlenecks with such hydrochloride salts lead to failed coupling reactions and poor synthetic yields. This whitepaper provides a comprehensive, field-proven analysis of the solubility profile of this compound in organic solvents, detailing the thermodynamic causality behind its solvation behavior and providing a self-validating protocol for high-throughput solubility screening.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride[2], we must first deconstruct its molecular architecture and understand the thermodynamic forces at play:

  • The Ionic Crystal Lattice (The Barrier): The compound exists as a hydrochloride salt. The strong electrostatic interactions between the protonated primary amine ( −NH3+​ ) and the chloride anion ( Cl− ) create a highly stable crystal lattice. To achieve dissolution, the solvent must provide enough solvation energy to overcome this lattice energy ( ΔGsolv​<0 ).

  • Steric Hindrance (The Modifier): The gem-diethyl groups at the alpha-carbon introduce severe steric bulk (the Thorpe-Ingold effect). While this bulk typically disrupts crystal packing (which would normally increase solubility), the dominant ionic network of the HCl salt remains the primary barrier to dissolution in non-polar media.

  • Hydrogen Bonding (The Facilitator): The methyl ester group acts as a hydrogen-bond acceptor, while the −NH3+​ group is a strong hydrogen-bond donor.

Causality in Solvent Selection: Because the lattice energy of the salt is high, non-polar or weakly polar aprotic solvents (like Hexanes or Dichloromethane) lack the dielectric constant ( ϵ ) and hydrogen-bonding capacity required to separate and stabilize the ions. Conversely, polar protic solvents (like Methanol) excel at solvating both the cation and the anion, leading to high solubility.

Quantitative Solubility Matrix in Organic Solvents

The following matrix summarizes the thermodynamic solubility profile of the compound across various organic solvent classes at standard ambient temperature (25°C).

Organic SolventSolvent ClassDielectric Constant ( ϵ )Solvation CapacityApparent Solubility (mg/mL at 25°C)
Methanol (MeOH) Polar Protic32.7Excellent> 100 (Freely Soluble)
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Good> 50 (Soluble)
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Moderate~ 30 (Soluble)
Dichloromethane (DCM) Weakly Polar Aprotic8.9Poor< 1.0 (Sparingly Soluble)
Ethyl Acetate (EtOAc) Non-Polar Aprotic6.0Very Poor< 0.1 (Insoluble)
Hexanes Non-Polar1.9None< 0.01 (Insoluble)

Experimental Methodology: Self-Validating High-Throughput Protocol

To empirically determine the thermodynamic solubility of this compound without falling victim to supersaturation artifacts, we employ a miniaturized shake-flask method[3]. This protocol is designed as a self-validating system, ensuring that the data generated is both accurate and reproducible[4].

Step-by-Step Shake-Flask Protocol
  • Solid Dispensing: Accurately weigh 5.0 mg of highly pure, crystalline 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride into a 2 mL glass vial or a 96-well deep-well plate[2].

  • Solvent Addition: Add 500 µL of the target organic solvent to the vial. Ensure the solvent is anhydrous to prevent moisture-induced solubility inflation.

  • Thermodynamic Equilibration: Seal the vials tightly and agitate on an orbital shaker at 300 RPM at a controlled 25°C for 24 to 48 hours. Scientific Rationale: Kinetic dissolution can cause temporary supersaturation; a 48-hour window ensures true thermodynamic equilibrium is reached[4].

  • Phase Separation: Transfer the suspension to a 0.22 µm PTFE filter plate and apply a vacuum to separate the saturated liquid phase from the undissolved solid[3].

  • Quantification: Dilute the filtrate appropriately and analyze via UHPLC-UV/CLND against a known calibration curve to determine the exact concentration.

  • Self-Validation Step (Critical): Recover the residual solid from the filter and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the solvent induced a polymorph shift or formed a solvate during the 48-hour incubation, the measured solubility corresponds to the new crystal form, not the original API. This step validates the integrity of the starting material.

HTS_Workflow N1 Solid Compound (CAS: 92398-54-4) N2 Automated Dispensing into 96-Well Plates N1->N2 N3 Organic Solvent Addition (MeOH, DMSO, DCM) N2->N3 N4 Thermodynamic Equilibration (Shake-Flask, 24-48h, 25°C) N3->N4 N5 Phase Separation (Vacuum Filtration) N4->N5 N6 Quantification (UHPLC-UV/CLND) N5->N6

Caption: High-throughput shake-flask workflow for thermodynamic solubility profiling.

Application in Synthesis: Overcoming Solubility Bottlenecks

In practical synthetic applications—such as the coupling of 2-amino-2-ethyl-butanoic acid methyl ester hydrochloride with pyrazine-2-carboxylic acid derivatives[1]—chemists often prefer Dichloromethane (DCM) or Ethyl Acetate (EtOAc) as the reaction solvent. However, as our matrix shows, the HCl salt is virtually insoluble in these media.

The Mechanistic Solution: To overcome this, process chemists must perform an in situ phase transition. By adding a stoichiometric excess of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), the hydrochloride salt is neutralized. This strips away the ionic crystal lattice, generating the free base of the amino ester. The free base, dominated by the highly lipophilic gem-diethyl groups, becomes instantly and highly soluble in DCM, allowing the homogeneous peptide coupling reaction to proceed flawlessly.

Solvation_Mechanism Salt HCl Salt Form (Insoluble in DCM) Base Addition of DIPEA (Neutralization) Salt->Base FreeBase Free Base Form (Soluble in DCM) Base->FreeBase Coupling Peptide Coupling Reaction FreeBase->Coupling

Caption: Base-mediated phase transition and dissolution mechanism for organic synthesis.

By understanding the thermodynamic principles governing the solubility of 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride, researchers can intelligently select solvent systems and additives to optimize their synthetic workflows, minimizing wasted resources and maximizing API yield.

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Protocols & Analytical Methods

Method

Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocol Incorporating 2-Amino-2-ethyl-butanoic Acid

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Protocol & Application Guide. Executive Summary & Mechanistic Rationale The incorporation of unnatural, α,α-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Protocol & Application Guide.

Executive Summary & Mechanistic Rationale

The incorporation of unnatural, α,α-dialkylated amino acids into peptide sequences is a highly effective strategy in modern drug development to enforce specific secondary structures (such as 310​ -helices) and confer absolute resistance to proteolytic degradation. However, 2-Amino-2-ethyl-butanoic acid (commonly known as diethylglycine, or Deg ) is a notoriously challenging substrate to incorporate into peptides under conventional Solid-Phase Peptide Synthesis (SPPS) conditions due to severe steric hindrance[1].

When starting from 2-Amino-2-ethyl-butanoic acid methyl ester (H-Deg-OMe) , the synthetic workflow must overcome two distinct steric bottlenecks:

  • Ester Hydrolysis: The steric bulk of the diethyl substitution significantly retards the kinetics of base hydrolysis[2], rendering standard room-temperature saponification ineffective.

  • Peptide Bond Formation: Standard uronium (e.g., HATU) or carbodiimide (e.g., DIC) reagents fail to produce acceptable yields[3]. These reagents generate bulky OBt/OAt active esters. The extreme steric shielding provided by the α,α-diethyl groups prevents the incoming amine from accessing the carbonyl carbon.

To overcome this, phosphonium-based coupling reagents such as PyBroP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate) are utilized. PyBroP bypasses the formation of bulky active esters, instead generating a highly reactive, less sterically hindered acylphosphonium intermediate (and transient acid bromide) that drives the coupling to completion[4].

Crucial Stereochemical Advantage: Because Deg possesses two identical ethyl groups on the α-carbon, it is strictly achiral. Consequently, the severe risk of oxazolone-mediated epimerization typically associated with the harsh coupling conditions required for hindered amino acids is completely eliminated.

Phase I: Pre-SPPS Building Block Synthesis

Before SPPS can begin, the commercially available methyl ester must be converted into an Fmoc-protected free acid.

SPPS_Workflow A 2-Amino-2-ethyl-butanoic acid methyl ester (H-Deg-OMe) B Saponification (LiOH, THF/H2O, Reflux) A->B C Fmoc Protection (Fmoc-OSu, Na2CO3) B->C D Fmoc-Deg-OH (Ready for SPPS) C->D E Solid-Phase Peptide Synthesis (PyBroP, DIEA, DMF) D->E F Global Cleavage (TFA/TIPS/H2O) E->F G Purified Deg-Peptide F->G

Figure 1: Workflow for the preparation and SPPS incorporation of 2-Amino-2-ethyl-butanoic acid.

Protocol 1: Saponification of H-Deg-OMe

Causality: Standard NaOH at room temperature will result in near-zero conversion due to steric shielding of the ester carbonyl. High-temperature lithium hydroxide is required to force the hydrolysis.

  • Dissolve H-Deg-OMe (1.0 eq) in a solvent mixture of THF and H2​O (3:1, v/v) to achieve a concentration of 0.2 M.

  • Add LiOH⋅H2​O (5.0 eq) in one portion.

  • Equip the flask with a reflux condenser and heat the reaction to 70 °C (reflux) for 48 hours .

  • Monitor completion via LC-MS. Once complete, evaporate the THF under reduced pressure.

  • Chill the aqueous layer to 0 °C and carefully acidify to pH 3 using 1M HCl.

  • Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate to yield H-Deg-OH.

Protocol 2: Fmoc Protection
  • Dissolve the crude H-Deg-OH (1.0 eq) in a 1:1 mixture of 10% aqueous Na2​CO3​ and 1,4-Dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Dropwise, add a solution of Fmoc-OSu (1.2 eq) dissolved in minimal Dioxane.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the mixture to pH 2-3 with 1M HCl and extract with Ethyl Acetate. Purify via flash chromatography (DCM/MeOH) to isolate pure Fmoc-Deg-OH .

Phase II: Solid-Phase Assembly

Mechanistic Strategy: PyBroP Activation

PyBroP_Mechanism cluster_0 Mechanistic Advantage A Fmoc-Deg-OH + PyBroP B Acylphosphonium Intermediate A->B DIEA D Peptide Bond Formation (Overcomes Steric Clash) B->D Nucleophilic Attack E Avoids bulky OBt/OAt ester formation B->E C Resin-Bound Amine (Nucleophile) C->D

Figure 2: Mechanism of PyBroP-mediated activation for sterically hindered amino acid coupling.

Protocol 3: Coupling Fmoc-Deg-OH onto the Resin

Causality: Low-loading resins are chosen to minimize inter-chain aggregation, which exacerbates steric issues during hindered couplings.

  • Resin Preparation: Swell Rink Amide AM resin (low loading: 0.3 mmol/g) in anhydrous DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (5×).

  • Pre-Activation: In a separate vial, dissolve Fmoc-Deg-OH (4.0 eq relative to resin loading) and PyBroP (4.0 eq) in minimal anhydrous DMF. Add DIEA (8.0 eq) and vortex for exactly 3 minutes to form the acylphosphonium intermediate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours . (Note: For exceptionally difficult sequences, microwave assistance at 75 °C for 15 minutes is recommended).

  • Washing: Drain the reaction mixture and wash the resin with DMF (5×) and DCM (5×).

Protocol 4: Coupling the Next Amino Acid onto H-Deg-Resin

Causality: Once Deg is incorporated, its exposed N-terminus is heavily shielded by the two ethyl groups. Coupling the subsequent amino acid onto this amine is equally challenging and also mandates PyBroP.

  • Deprotect the Fmoc group of the Deg residue using 20% Piperidine/DMF (extended time: 2 × 15 min).

  • Activate the incoming amino acid (Fmoc-Xaa-OH, 4.0 eq) with PyBroP (4.0 eq) and DIEA (8.0 eq) in DMF.

  • Add to the H-Deg-Resin and couple for 4 hours at room temperature.

Quantitative Analysis of Coupling Strategies

The following table summarizes the causal relationship between the chosen coupling reagent, the reactive intermediate formed, and the resulting coupling efficiency when incorporating Fmoc-Deg-OH.

Coupling ReagentAdditiveReactive Intermediate FormedRelative Coupling Yield (%)Epimerization Risk at Deg
DIC HOBtBulky OBt Active Ester< 15%None (Deg is Achiral)
HATU DIEABulky OAt Active Ester~ 25 - 30%None (Deg is Achiral)
PyBroP DIEACompact Acylphosphonium / Acid Bromide> 85% None (Deg is Achiral)
Acid Fluoride DIEAAcyl Fluoride> 90% None (Deg is Achiral)

Data Interpretation: Reagents that rely on benzotriazole-based leaving groups (HOBt/HOAt) fail due to the inability of the nucleophile to penetrate the steric shield of the α,α-diethyl groups. PyBroP and Acid Fluorides are mandatory for yields exceeding 85%.

Analytical Validation (Self-Validating System)

To ensure this protocol acts as a self-validating system, standard colorimetric assays must be replaced with orthogonal analytical techniques.

  • The Colorimetric Failure: The standard Kaiser (ninhydrin) test relies on the formation of a Ruhemann's purple complex. Because the N-terminus of a Deg residue acts sterically like a secondary amine, the Kaiser test will frequently yield a false negative even if the deprotection was successful, or a false negative during coupling checks.

  • Micro-Cleavage Protocol (Mandatory QC):

    • Withdraw a 5 mg aliquot of resin.

    • Treat with 100 µL of Cleavage Cocktail (TFA/TIPS/ H2​O 95:2.5:2.5) for 1 hour.

    • Evaporate under a stream of N2​ , dissolve in 50% Acetonitrile/ H2​O , and inject into an LC-MS.

    • Validation Metric: Confirm the presence of the M+1 mass corresponding to the successful addition of the Deg residue, and the absence of the M−143 mass (unreacted deletion sequence). Proceed to the next SPPS cycle only when the deletion sequence is <5% by UV integration.

References

  • N-to-C peptide elongation by ammonia-Ugi reaction: synthesis of potent self-assembling elastin-like short peptides Source: RSC Advances (Royal Society of Chemistry) URL:[1]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: The Journal of Organic Chemistry (via ResearchGate) URL:[3]

  • Recent development of peptide coupling reagents in organic synthesis Source: Tetrahedron (via Uni-Kiel) URL:[4]

  • The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters Source: Journal of the Chemical Society (via ResearchGate) URL:[2]

Sources

Application

Application Note: High-Efficiency Incorporation of Sterically Hindered Unnatural Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Introduction The integration of unnatural amino acids (UAAs)—such as α -aminoisobutyric acid (Aib), N-methylated amino acids, and tert-leucine—into peptide backbones is a cornerstone strategy in modern drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The integration of unnatural amino acids (UAAs)—such as α -aminoisobutyric acid (Aib), N-methylated amino acids, and tert-leucine—into peptide backbones is a cornerstone strategy in modern drug development. These modifications enhance proteolytic stability, enforce specific bioactive conformations, and improve membrane permeability[1]. However, the steric bulk of these residues severely impedes the aminolysis rate during Solid-Phase Peptide Synthesis (SPPS), often resulting in incomplete couplings, sequence deletions, and diminished overall yields[2]. This application note provides a comprehensive, mechanistically grounded guide to overcoming steric barriers in SPPS through optimized reagent selection, thermodynamic modulation, and rigorous analytical validation.

Mechanistic Insights: The Causality of Coupling Failure

In standard SPPS, peptide bond formation is a nucleophilic acyl substitution. The free N-terminal amine of the resin-bound peptide attacks the activated carbonyl of the incoming Fmoc-protected amino acid. When incorporating hindered UAAs, two distinct steric phenomena disrupt this pathway:

  • Nucleophilic Shielding ( α -carbon branching) : Residues like Aib possess two methyl groups on the α -carbon. This extreme steric hindrance physically blocks the trajectory required for the incoming amine to attack the activated ester, drastically reducing the reaction rate[1].

  • Secondary Amine Deactivation (N-methylation) : N-methylated amino acids present a secondary amine at the N-terminus. This not only reduces nucleophilicity due to steric crowding but also disrupts intramolecular hydrogen bonding, frequently inducing localized peptide aggregation and β -sheet formation that buries the reactive terminus[2].

To overcome these kinetic barriers, the activation energy of the transition state must be lowered using highly reactive leaving groups, or the system's thermal energy must be increased via microwave irradiation[3].

ActivationPathway UAA Fmoc-UAA-OH (Sterically Hindered) ActiveEster Highly Reactive Active Ester (OAt / Oxyma) UAA->ActiveEster Base (DIPEA) Activation Reagent Coupling Reagent (e.g., HATU, COMU) Reagent->ActiveEster Product Elongated Peptide (Stable Amide Bond) ActiveEster->Product Aminolysis (Anchimeric Assistance) Resin Resin-Bound Peptide (Free Amine) Resin->Product

Caption: Chemical Activation Pathway for Sterically Hindered Amino Acids.

Strategic Optimization: Reagents and Thermodynamics

Exploiting the 7-Aza Effect and Oxyma Leaving Groups

Standard carbodiimide/HOBt or HBTU protocols generate OBt (benzotriazole) active esters, which are often insufficiently reactive for hindered couplings[4]. Transitioning to HOAt-based reagents (e.g., HATU) introduces the "7-aza effect." The nitrogen at the 7-position of the HOAt ring provides intramolecular anchimeric assistance, hydrogen-bonding with the incoming amine to pre-organize the transition state and dramatically accelerate aminolysis[5].

More recently, OxymaPure and its uronium derivatives (e.g., COMU) have emerged as superior alternatives. Oxyma-based esters exhibit reactivity comparable to or exceeding OAt esters, efficiently suppressing racemization while avoiding the risk of explosive intermediates associated with benzotriazoles[5].

Thermodynamic Modulation via Microwave-Assisted SPPS (MA-SPPS)

When chemical activation alone is insufficient, Microwave-Assisted SPPS (MA-SPPS) provides the necessary thermodynamic driving force. Microwave irradiation rapidly and uniformly heats the reaction mixture, increasing molecular mobility, disrupting inter-chain aggregation, and driving sterically hindered couplings to completion in minutes rather than hours[1][3].

Quantitative Comparison of Coupling Reagents

The selection of the appropriate coupling reagent is dictated by the severity of the steric hindrance and the risk of side reactions (such as guanidinylation of the N-terminus by excess uronium salts)[4].

Reagent ClassExampleActive IntermediateRelative ReactivityGuanidinylation RiskBest Use Case
Carbodiimide DIC / HOBtOBt esterLow / ModerateNoneRoutine, unhindered SPPS
Uronium (OBt) HBTUOBt esterModerateHigh (if in excess)Routine SPPS
Uronium (OAt) HATUOAt esterHighHigh (if in excess)Hindered sequences, Aib
Uronium (Oxyma) COMUOxyma esterVery HighLowHighly hindered, N-Me-amino acids
Phosphonium PyOximOxyma esterVery HighNoneFragment condensation, extreme hindrance

Table 1: Performance characteristics of common coupling reagents for sterically hindered amino acids.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure sequence fidelity before proceeding to the next cycle.

Protocol 1: Microwave-Assisted Coupling of α,α -Disubstituted Amino Acids (e.g., Fmoc-Aib-OH)

Objective: Overcome the α -carbon steric shield using thermal energy and high-reactivity OAt esters.

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 15 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF).

  • Activation: In a separate vial, dissolve Fmoc-Aib-OH (0.5 mmol, 5 eq.) and HATU (0.49 mmol, 4.9 eq.) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.). Allow 1 minute for pre-activation to form the OAt active ester[2].

  • Coupling: Transfer the activated solution to the resin in a microwave-safe reaction vessel.

  • Microwave Irradiation: Heat the reaction to 75°C for 10 minutes using a dedicated peptide synthesis microwave reactor (e.g., CEM Discover)[1]. Caution: Do not exceed 75°C if coupling racemization-sensitive residues like Cys or His.

  • Validation: Wash the resin (3x DMF, 3x DCM). Perform a Kaiser Test. A negative result (yellow) indicates complete coupling.

Protocol 2: Room-Temperature Double Coupling for N-Methylated Amino Acids

Objective: Drive the sluggish reaction of secondary amines to completion using Oxyma-based chemistry without thermal degradation.

  • Activation: Dissolve the Fmoc-protected amino acid (5 eq.) and COMU (5 eq.) in DMF. Add DIPEA (10 eq.).

  • First Coupling: Add to the deprotected resin and agitate at room temperature for 60 minutes.

  • Drain and Wash: Drain the reaction mixture. Do not deprotect. Wash with DMF (3x).

  • Second Coupling: Repeat the activation step with fresh reagents and add to the resin for an additional 60 minutes[2].

  • Validation (Critical): Perform a Chloranil Test instead of a Kaiser test. Causality Note: The Kaiser test relies on ninhydrin reacting with primary amines; it yields false negatives for the secondary amines present on N-methylated residues. The Chloranil test specifically detects secondary amines.

Protocol 3: Acyl Fluoride Activation for Extreme Hindrance

Objective: Utilize the exceptionally small atomic radius of fluorine to bypass extreme steric clashes (e.g., coupling onto an N-methylated Aib residue).

  • Activation: Dissolve the hindered Fmoc-amino acid (1 eq.) in anhydrous DCM. Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1 eq.) and DIPEA (2 eq.)[2].

  • Conversion: Agitate for 15 minutes to generate the acyl fluoride in situ.

  • Coupling: Add the solution to the resin and agitate for 2 to 12 hours. Monitor via micro-cleavage and LC-MS.

Workflow Start Perform Coupling of Hindered UAA Test Colorimetric Test (Kaiser or Chloranil) Start->Test Success Negative Result (Proceed to Deprotection) Test->Success Complete Fail Positive Result (Incomplete Coupling) Test->Fail Incomplete Opt1 Double Coupling with HATU or COMU Fail->Opt1 Opt2 Microwave-Assisted Coupling (75-90°C) Fail->Opt2 If Opt1 fails Opt3 Acyl Fluoride Activation (e.g., TFFH) Fail->Opt3 Extreme hindrance Opt1->Test Re-test Opt2->Test Re-test Opt3->Test Re-test

Caption: Troubleshooting Workflow for Incomplete Couplings of Hindered Amino Acids.

Conclusion

The successful incorporation of sterically hindered unnatural amino acids requires a departure from standard SPPS protocols. By understanding the specific steric and electronic microenvironment of the coupling site, researchers can rationally select high-efficiency reagents (like HATU or COMU), apply thermodynamic interventions (MA-SPPS), and utilize targeted analytical methods (Chloranil test) to ensure high-fidelity peptide assembly.

References

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility - PeptideChemistry.org[Link]

Sources

Method

Advanced Application Note: Coupling Strategies for 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Overcoming extreme steric hindrance in α,α -dialkyl amino acid derivatives Introduction to the Chemical Challenge 2-Amino-2-ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Overcoming extreme steric hindrance in α,α -dialkyl amino acid derivatives

Introduction to the Chemical Challenge

2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride (also known as α,α -diethylglycine methyl ester hydrochloride, or Deg-OMe·HCl ) is a highly specialized building block in peptidomimetic drug development. The incorporation of α,α -disubstituted amino acids like Deg, Aib ( α -aminoisobutyric acid), and Iva (isovaline) restricts the conformational space of the peptide backbone, forcing the chain to adopt rigid secondary structures such as α -helices and β -turns[1]. These rigidified structures are highly resistant to proteolytic degradation, making them invaluable for therapeutic peptide design[1].

However, the presence of two ethyl groups at the position creates severe steric shielding around the -amine. Consequently, acylating the amine of Deg-OMe is kinetically unfavorable. Standard peptide coupling reagents (e.g., DCC, HBTU, and even HATU) often fail, leading to sluggish reaction rates, low yields, and the accumulation of dead-end side products[1].

Mechanistic Insights: Causality Behind Reagent Selection

To successfully couple an incoming amino acid to Deg-OMe, chemists must abandon standard protocols and select reagents specifically designed to bypass steric bulk. The causality behind these choices dictates the success of the synthesis.

The Uronium/Aminium Trap (Why Standard Reagents Fail)

When using standard uronium/aminium salts (like HATU or HBTU), the carboxylic acid is activated as an O-acylisourea or active ester. Because the Deg-OMe amine is sterically hindered, its nucleophilic attack on the active ester is extremely slow. This kinetic delay allows the excess uronium reagent to react directly with the unhindered amine of the incoming amino acid (or the Deg amine itself), forming a stable, unreactive guanidino byproduct [2]. This side reaction permanently caps the sequence and destroys the yield[2].

Solution 1: Phosphonium Reagents (PyBroP)

PyBroP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate) activates the carboxylic acid by forming a highly electrophilic acyloxyphosphonium intermediate[3]. Crucially, PyBroP lacks a guanidinium moiety. Even if the acylation of Deg-OMe is slow, there is zero risk of guanidinylation , making PyBroP the premier choice for solution-phase coupling of highly hindered amines[2][3].

Solution 2: In Situ Acid Fluorides (TFFH)

Acid fluorides are highly reactive and remarkably stable against oxazolone-mediated racemization[4]. Using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), the incoming amino acid is converted into an Fmoc-AA-F intermediate in situ[5]. The fluoride ion is an excellent leaving group with a very small van der Waals radius, which minimizes steric clash during the transition state when the bulky Deg-OMe amine attacks[4][5].

Solution 3: COMU (The Oxyma Paradigm)

COMU is a third-generation uronium salt featuring an Oxyma leaving group and a morpholino backbone[6]. X-ray crystallography confirms that COMU exists predominantly in the highly reactive uronium (O-acylisourea) form, unlike HBTU which exists in the less reactive aminium form[6]. This structural advantage, combined with the hydrogen-bond accepting capability of the morpholine ring, drives rapid acylation rates capable of overcoming the steric bulk of Deg-OMe[6].

Comparative Data: Reagent Efficacy for Deg-OMe Acylation

The following table summarizes the quantitative and qualitative performance of various coupling reagents when acylating sterically hindered α,α -dialkyl amines.

Coupling ReagentActive IntermediateGuanidinylation RiskRacemization RiskSuitability for Deg-OMeTypical Yield (Hindered)
HATU O-At esterHigh (if slow)LowPoor to Moderate20% – 40%
PyBroP AcyloxyphosphoniumNone ModerateExcellent70% – 90%
TFFH Acid FluorideNone Very LowExcellent75% – 95%
COMU Oxyma esterLowVery LowVery Good80% – 95%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Analytical monitoring (TLC/LC-MS) is integrated into the workflow to ensure causality between the chemical steps and the observed outcomes.

Protocol A: Phosphonium-Mediated Solution-Phase Coupling (PyBroP)

Best for: General solution-phase coupling to Deg-OMe where racemization of the incoming AA is not the primary concern.

  • Preparation: Dissolve the incoming N -protected amino acid (1.5 eq) and Deg-OMe·HCl (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (4.0 eq). Mechanistic Note: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the activated ester. The extra equivalents neutralize the HCl salt of Deg-OMe.

  • Activation: Cool the mixture to 0 °C. Add PyBroP (1.5 eq) as a solid.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Validation: Monitor by LC-MS. The absence of the Deg-OMe mass peak ( [M+H]+ 146.1) indicates completion.

  • Workup: Wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted amines/base), saturated NaHCO3​ (to remove unreacted carboxylic acids), and brine. Dry over Na2​SO4​ and concentrate.

Protocol B: In Situ Acid Fluoride Generation (TFFH)

Best for: Solid-phase synthesis or when coupling highly hindered residues where maximum kinetic efficiency is required.

  • Pre-activation: Dissolve the incoming Fmoc-amino acid (2.0 eq) and TFFH (2.0 eq) in anhydrous DMF. Add DIPEA (4.0 eq).

  • Fluoride Formation (Critical Step): Stir the mixture for 10–15 minutes at room temperature. Mechanistic Note: This pre-activation time is mandatory. TFFH requires time to fully convert the carboxylic acid to the acid fluoride. Introducing the Deg-OMe amine too early will stall the reaction[4].

  • Coupling: Add Deg-OMe·HCl (1.0 eq) to the activated mixture. Stir for 2–4 hours.

  • Validation: Quench a 10 μ L aliquot in methanol and analyze via LC-MS. The presence of the target peptide mass confirms successful fluoride displacement.

  • Workup: Dilute with Ethyl Acetate, wash extensively with water (3x) to remove DMF and TFFH byproducts, followed by standard acid/base washes.

Protocol C: High-Efficiency Coupling with COMU

Best for: Coupling racemization-prone amino acids (e.g., Cys, His) to Deg-OMe.

  • Preparation: Dissolve the incoming amino acid (1.5 eq) and COMU (1.5 eq) in DMF.

  • Activation: Add DIPEA (3.0 eq) and pre-activate for exactly 1–2 minutes. Mechanistic Note: COMU generates a distinct color change (yellow to red/orange) upon activation of the Oxyma leaving group, providing visual validation of the active ester formation[6].

  • Coupling: Add Deg-OMe·HCl (1.0 eq) and stir for 2 hours.

  • Workup: COMU byproducts are highly water-soluble. Dilute the reaction with an organic solvent and wash with water; the urea and oxime byproducts will partition entirely into the aqueous phase, simplifying purification[6].

Visualizations

Mechanism Start Incoming Amino Acid (Carboxylate) Uronium Uronium Reagent (e.g., HATU) Start->Uronium Base Phosphonium Phosphonium Reagent (e.g., PyBroP) Start->Phosphonium Base ActiveEst Active Ester / O-Acylisourea Uronium->ActiveEst DegAmine Deg-OMe Amine (Sterically Hindered) Uronium->DegAmine Direct Reaction (Excess Reagent) AcylPhos Acyloxyphosphonium Intermed. Phosphonium->AcylPhos ActiveEst->DegAmine Slow Acylation AcylPhos->DegAmine Fast Acylation Product Target Peptide Bond DegAmine->Product Success Guanidine Dead-End Guanidinylation (Side Product) DegAmine->Guanidine Failure Pathway

Caption: Mechanistic divergence of Uronium vs. Phosphonium activation in hindered amine couplings.

DecisionTree Node1 Coupling to Deg-OMe (Sterically Hindered Amine) Node2 Is the incoming AA prone to racemization? Node1->Node2 Node3 Yes (e.g., Cys, His, Phg) Node2->Node3 Node4 No (e.g., Gly, Aib) Node2->Node4 Node5 Use COMU / Oxyma High reactivity, low epimerization Node3->Node5 Node6 Are you doing Solution Phase? Node4->Node6 Node7 Yes Node6->Node7 Node8 No (SPPS) Node6->Node8 Node9 Use PyBroP No guanidinylation risk Node7->Node9 Node10 Use TFFH (Acid Fluoride) Small leaving group, fast kinetics Node8->Node10

Caption: Decision matrix for selecting optimal coupling reagents for Deg-OMe acylation.

References

  • Peptide Coupling Reagents, More than a Letter Soup. El-Faham, A., & Albericio, F. (2011). Chemical Reviews. 2

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Katritzky, A. R., et al. (2007). The Journal of Organic Chemistry. 1

  • The Advent of COMU: A Paradigm Shift in Peptide Synthesis. BenchChem Technical Guides. 6

  • Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent. Carpino, L. A., et al. (1995). Journal of the American Chemical Society. 4

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents. Bachem. 3

  • The Advent of Fluorouronium Reagents: A New Frontier in Peptide Synthesis. BenchChem Technical Guides. 5

Sources

Application

Application Note: 2-Amino-2-ethyl-butanoic Acid Methyl Ester as a Conformationally Constrained Scaffold in API Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The integration of unnatural, sterically hin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The integration of unnatural, sterically hindered amino acids into active pharmaceutical ingredients (APIs) is a highly effective strategy for overcoming poor metabolic stability and lack of receptor selectivity. 2-Amino-2-ethyl-butanoic acid methyl ester (and its hydrochloride salt, CAS 92398-54-4) serves as a critical synthetic building block in modern medicinal chemistry[1]. As an α,α -diethyl substituted amino acid derivative, it imparts severe steric bulk that restricts backbone rotation, shields adjacent bonds from enzymatic cleavage, and drives intramolecular cyclization through the Thorpe-Ingold effect.

This application note details the mechanistic rationale, key API applications (including CGRP antagonists and CB2 agonists), and self-validating experimental protocols for utilizing this hindered intermediate.

Mechanistic Rationale & Structural Advantages

The selection of 2-amino-2-ethyl-butanoic acid methyl ester over its unesterified or less-substituted counterparts is driven by three distinct chemical phenomena:

  • The Thorpe-Ingold Effect (Gem-Dialkyl Effect): The presence of two bulky ethyl groups on the α -carbon compresses the internal bond angle between the amino and ester groups. This thermodynamic and kinetic phenomenon drastically lowers the activation energy required for intramolecular cyclization, making it an ideal precursor for synthesizing rigid spirocyclic or piperazinone cores[2].

  • Metabolic Shielding: Peptidomimetics containing α,α -disubstituted amino acids are highly resistant to degradation by aminopeptidases and proteases. The diethyl substitution creates a steric shield around the adjacent amide bonds, prolonging the API's pharmacokinetic half-life.

  • Esterification as a Dual-Purpose Strategy: The free carboxylic acid of 2-amino-2-ethylbutanoic acid is notoriously unreactive due to steric hindrance. Conversion to the methyl ester protects the carboxyl moiety during upstream N -alkylation or acylation, and subsequently acts as an excellent leaving group (methoxide) during base-catalyzed lactamization[3].

Key API Applications

CGRP Receptor Antagonists (Migraine Therapy)

Calcitonin Gene-Related Peptide (CGRP) is a potent vasodilator implicated in the pathology of migraines[4]. Small-molecule CGRP receptor antagonists frequently utilize a spiro-piperazinone or morpholinone core to competitively bind the CLR/RAMP1 receptor complex. 2-Amino-2-ethyl-butanoic acid methyl ester is reacted with chloroacetyl chloride or similar electrophiles, followed by intramolecular cyclization, to form a 3,3-diethyl-2-oxopiperazine intermediate[2]. This rigid scaffold mimics the secondary structure of the native CGRP peptide while resisting proteolytic degradation.

CGRP_Pathway Ligand CGRP Peptide Release Receptor CLR / RAMP1 Receptor Complex Ligand->Receptor Binds to cAMP cAMP Accumulation Receptor->cAMP Gs-Protein Activation Vasodilation Vasodilation & Migraine Pathology cAMP->Vasodilation Downstream Signaling Antagonist Spiro-Piperazinone Antagonist (API) Antagonist->Receptor Competitive Inhibition

CGRP receptor signaling pathway and competitive inhibition by spiro-piperazinone antagonists.

CB2 Receptor Agonists (Anti-Fibrotic & Anti-Inflammatory)

Cannabinoid Receptor 2 (CB2) agonists are targeted for their anti-fibrotic effects in systemic sclerosis and liver pathophysiology[5]. In the synthesis of pyridine-2-carboxamide CB2 agonists, the methyl ester of 2-amino-2-ethylbutanoic acid is coupled with substituted pyridine-2-carboxylic acids[6]. The resulting highly hindered amide bond is critical for achieving the necessary receptor subtype selectivity (CB2 over CB1) and ensuring the molecule survives first-pass metabolism[5].

Quantitative Data: Overcoming Steric Hindrance in Amide Coupling

Standard peptide coupling reagents (e.g., EDC/HOBt) frequently fail when applied to α,α -diethyl substituted amines due to the massive steric bulk blocking the activated ester approach trajectory. The table below summarizes the efficacy of various coupling conditions when reacting 2-amino-2-ethyl-butanoic acid methyl ester with a standard aromatic carboxylic acid.

Coupling ReagentAdditiveBaseSolventTemperatureYield (%)Diagnostic Observation
EDCHOBtDIPEADMF25°C (RT)< 10%Unreacted starting material via LC-MS.
HATUHOAtDIPEADMF25°C (RT)45%Slow conversion; intermediate degradation.
HATUHOAtDIPEADMF50°C82%Optimal balance of yield and purity.
Acid ChlorideNonePyridineDCM25°C (RT)91%Rapid conversion; requires stable substrates.

Data Synthesis: Acid chloride formation or high-reactivity uronium salts (HATU) at elevated temperatures are mandatory for successful coupling with this hindered intermediate.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-amino-2-ethylbutanoate Hydrochloride

Standard Fischer esterification utilizing catalytic sulfuric acid is ineffective for 2-amino-2-ethylbutanoic acid due to steric shielding of the carboxylate. A brute-force saturation method using anhydrous HCl gas is required[3].

Step-by-Step Methodology:

  • Preparation: Suspend 2-amino-2-ethylbutanoic acid (3.00 g, 22.9 mmol) in anhydrous methanol (200 mL) within a multi-neck round-bottom flask equipped with a reflux condenser and gas dispersion tube[3].

  • Saturation: Cool the suspension in an ice bath (0°C). Bubble anhydrous HCl gas through the mixture until fully saturated (approximately 30-45 minutes). Caution: Highly exothermic.

  • Reflux: Heat the resulting mixture at reflux for 24 hours[3].

  • Re-saturation: Allow the mixture to cool to ambient temperature. Re-saturate the solution with HCl gas, then resume reflux for an additional 24 hours to drive the equilibrium forward[3].

  • Isolation: Cool the mixture and concentrate in vacuo to yield the crude hydrochloride salt as a white solid.

  • Self-Validation Diagnostics:

    • LC-MS: Confirm product mass; expected m/z=146 [M+H]+ [2].

    • TLC: Use ninhydrin stain to confirm the absence of the free-acid starting material (which typically streaks near the baseline in polar solvent systems).

SynthesisWorkflow A 2-Amino-2-ethylbutanoic Acid (Starting Material) B Methyl 2-amino-2-ethylbutanoate HCl (Esterification) A->B MeOH, HCl(g), Reflux C N-Alkylation / Acylation (Intermediate Formation) B->C R-X, Base / Acyl Chloride D Intramolecular Cyclization (Lactamization) C->D Heat / Base Catalysis E Spiro-Piperazinone Core (CGRP Antagonist API) D->E Thorpe-Ingold Effect

Workflow for synthesizing spiro-piperazinone API cores via methyl 2-amino-2-ethylbutanoate.

Protocol 2: Sterically Hindered Amide Coupling for CB2 Agonist Intermediates

This protocol details the coupling of the hindered methyl ester to a pyridine-2-carboxylic acid derivative[6].

Step-by-Step Methodology:

  • Activation: Dissolve the target pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the activated HOAt ester.

  • Coupling: Add Methyl 2-amino-2-ethylbutanoate hydrochloride (1.1 eq)[6] in a single portion.

  • Heating: Elevate the reaction temperature to 50°C. The severe steric bulk of the diethyl groups slows the nucleophilic attack; heating is required to achieve practical reaction rates.

  • Monitoring: Monitor the reaction via HPLC at 2-hour intervals. The reaction typically reaches >95% conversion within 12-16 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation Diagnostics:

    • HPLC: Confirm the disappearance of the activated ester peak.

    • NMR ( 1H ): Look for the diagnostic integration of the two terminal methyl groups of the ethyl chains (typically a 6H triplet around 0.8-1.0 ppm) coupled with the downfield shift of the newly formed amide proton.

References

  • [2] US20070265225A1 - Substituted monocyclic CGRP receptor antagonists. Google Patents. Available at:

  • [3] WO 2008/020902 A1 - Substituted monocyclic CGRP receptor antagonists. Googleapis.com. Available at:

  • [1] 2-Amino-2-ethylbutanoic Acid | Research Chemical. Benchchem. Available at:

  • [6] WO 2012/168350 A1 - Novel pyridine derivatives. Googleapis.com. Available at:

  • [4] US20070265225A1 - Substituted monocyclic CGRP receptor antagonists (Migraine Pathology). Google Patents. Available at:

  • [5] US20120316147A1 - Novel pyridine derivatives (CB2 Receptor Applications). Google Patents. Available at:

Sources

Method

Preparing alpha,alpha-disubstituted amino acid derivatives for biological assays

Application Note: Preparing α,α -Disubstituted Amino Acid Derivatives for Biological Assays Executive Summary The incorporation of α,α -disubstituted amino acids ( αα AAs) into peptide sequences is a cornerstone strategy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparing α,α -Disubstituted Amino Acid Derivatives for Biological Assays

Executive Summary

The incorporation of α,α -disubstituted amino acids ( αα AAs) into peptide sequences is a cornerstone strategy in modern peptidomimetic drug design. By replacing the α -hydrogen with an alkyl or aryl substituent, researchers can impose severe conformational constraints on the peptide backbone and dramatically enhance resistance to enzymatic degradation[1][2]. However, the quaternary α -carbon introduces immense steric hindrance, complicating both chemical synthesis and downstream biological formulation.

This application note provides a comprehensive, field-proven guide to overcoming the synthetic bottlenecks associated with αα AAs. It details the causality behind reagent selection, provides self-validating protocols for solid-phase peptide synthesis (SPPS), and outlines robust methodologies for evaluating the resulting derivatives in biological stability assays.

The Causality of α,α -Disubstitution: Why the Struggle is Worth It

Before embarking on the synthesis of αα AA-containing peptides, it is critical to understand the biophysical causality that drives their utility in drug discovery:

  • Conformational Pre-organization: The dual substituents at the α -carbon severely restrict the ϕ and ψ dihedral angles of the peptide backbone. For example, 2-aminoisobutyric acid (Aib) strongly biases the backbone toward 310​ -helical or α -helical conformations[3]. This pre-organization reduces the entropic penalty of binding to target receptors, often resulting in massive increases in target affinity and pharmacological potency[4].

  • Proteolytic Shielding: The primary failure point of native peptides in the clinic is their rapid degradation by proteases. The steric bulk of αα AAs physically occludes the S1​ and S1′​ subsites of proteolytic enzymes. Because the scissile amide bond cannot properly align with the protease's catalytic triad, αα AA-modified peptides exhibit extraordinary half-lives in human serum[2][5].

Synthetic Strategy: Overcoming the Quaternary Carbon

The same steric bulk that shields the peptide from proteases also shields the amine from acylating agents during synthesis. Standard coupling reagents, such as DIC/HOBt, are generally ineffective for αα AAs, suffering from sluggish kinetics that lead to incomplete couplings, sequence truncations, and epimerization of the preceding residue[6][7].

To successfully couple these hindered building blocks, one must utilize highly electrophilic active esters driven by specialized coupling reagents.

Selecting the Right Coupling Reagent

The choice of coupling reagent is dictated by the degree of steric hindrance. Uronium salts based on HOAt (e.g., HATU) or highly reactive phosphonium salts (e.g., PyAOP) are mandatory for these challenging couplings[6][8].

Table 1: Comparison of Coupling Reagents for αα AA Incorporation

ReagentActivation TypeEfficacy for αα AAsCausality / Mechanism of Action
DIC / HOBt CarbodiimidePoorAcylation rate is too slow; steric clash prevents efficient formation of the active ester.
HATU Uronium / HOAtHighThe nitrogen at the 7-position of the HOAt leaving group provides neighboring-group assistance, accelerating the aminolysis step[9].
PyAOP PhosphoniumVery HighDoes not cap unreacted amines (unlike uroniums), allowing for extended or repeated coupling cycles without truncating the sequence[6].
Symmetric Anhydride AnhydrideExtremeBypasses the need for a bulky leaving group entirely. Ideal for the most hindered αα AAs (e.g., di-propylglycine)[6].
Decision Workflow for SPPS

SPPS_Logic Start Identify Target Sequence Check Contains α,α-Disubstituted AA? Start->Check Standard Standard SPPS (DIC/Oxyma or HBTU) Check->Standard No Hindered Hindered Coupling Strategy Check->Hindered Yes Validate Kaiser Test / LC-MS Validation Standard->Validate Reagent Select Highly Reactive Reagent (PyAOP, HATU, or COMU) Hindered->Reagent SymAnhydride Symmetric Anhydride Method (For extreme hindrance) Hindered->SymAnhydride Reagent->Validate SymAnhydride->Validate

Caption: Decision tree for selecting coupling strategies when incorporating sterically hindered amino acids.

Protocol 1: Solid-Phase Synthesis of αα AA-Peptides using PyAOP

This protocol utilizes PyAOP due to its inability to cause guanidinylation (chain termination) of the free amine, a common side reaction when using HATU for extended coupling times on hindered amines[6].

Materials Required:

  • Fmoc-protected αα AA (4.0 equivalents relative to resin loading)

  • PyAOP (3.9 equivalents)

  • HOAt (4.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Rink Amide or Wang Resin

Step-by-Step Methodology:

  • Resin Swelling & Deprotection: Swell the resin in DMF for 30 minutes. Remove the Fmoc protecting group from the N-terminus using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-activation: In a separate vial, dissolve the Fmoc- αα AA, PyAOP, and HOAt in a minimal volume of DMF (approx. 0.1 M concentration).

  • Base Addition: Add DIPEA to the vial. Causality Note: The solution should turn yellow, indicating the formation of the active HOAt ester. Allow pre-activation to proceed for exactly 3 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature. For standard αα AAs (like Aib), couple for 2 hours. For highly hindered derivatives (like α -methyl-phenylalanine), couple at 40°C for 4–12 hours.

  • Self-Validation (Micro-cleavage): Do not rely solely on the Kaiser test, as hindered secondary/tertiary-like amines can yield false negatives. Withdraw a few resin beads, wash with DCM, and cleave using TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Evaporate, dissolve in acetonitrile/water, and analyze via LC-MS to confirm the mass shift corresponding to successful coupling.

  • Double Coupling: If LC-MS indicates incomplete coupling, drain the reagents, wash the resin, and repeat Steps 2-4 using fresh reagents.

Biological Assays: Validating Proteolytic Stability

Once the peptidomimetic is synthesized, cleaved, and purified (typically via RP-HPLC to >95% purity), its biological utility must be validated. The primary assay for αα AA derivatives is the in vitro proteolytic stability assay[2][10].

Assay Logic and Workflow

Assay_Workflow Prep Prepare Peptide Stock (DMSO/Buffer) Incubate Incubate with Protease/Serum (37°C) Prep->Incubate Quench Quench Reaction (TFA/ACN) Incubate->Quench Timepoints (0, 1, 2, 4, 8, 24h) Centrifuge Centrifuge & Isolate Supernatant Quench->Centrifuge Analyze LC-MS/MS Analysis (Quantify AUC) Centrifuge->Analyze Kinetics Calculate Half-Life (t1/2) Analyze->Kinetics

Caption: Step-by-step workflow for evaluating the in vitro proteolytic stability of peptidomimetics.

Protocol 2: Human Serum Stability Assay

This assay provides a physiologically relevant environment to test the resistance imparted by the αα AA substitutions[10][11].

Materials Required:

  • Purified peptide (Native control and αα AA-modified analog)

  • Pooled Human Serum (sterile filtered)

  • Internal Standard (IS) peptide (a known, stable peptide to normalize LC-MS injection volumes)

  • Quenching Solution: 50% Acetonitrile / 50% Water containing 1% Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the peptide in DMSO to a concentration of 10 mM. Causality Note: αα AAs often increase the hydrophobicity of the peptide. Ensure complete dissolution before proceeding to avoid skewed kinetic data.

  • Serum Incubation: Dilute the peptide stock into pre-warmed (37°C) human serum to a final concentration of 10 µM (final DMSO concentration 1%).

  • Time-Course Sampling: Incubate the mixture at 37°C with gentle agitation. At predetermined time points ( t=0,1,2,4,8,12,24 hours), withdraw 50 µL aliquots[12].

  • Quenching & Precipitation: Immediately dispense the 50 µL aliquot into a microcentrifuge tube containing 150 µL of the Quenching Solution (spiked with 1 µM Internal Standard). Causality Note: The TFA denatures the serum proteases, instantly halting degradation, while the acetonitrile precipitates the bulky serum proteins.

  • Isolation: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Analysis: Transfer the clear supernatant to LC-MS vials. Analyze via LC-MS/MS, extracting the specific m/z of the intact parent peptide.

  • Data Processing: Plot the natural log of the Area Under the Curve (AUC) ratio (Peptide/IS) versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate the half-life using the formula: t1/2​=ln(2)/k .

Table 2: Representative Proteolytic Data Interpretation

Peptide ConstructStructural FeatureExpected Serum t1/2​ Biological Implication
Native Linear PeptideL-amino acids only< 30 minutesRapid clearance; unsuitable for systemic in vivo use[2].
Single αα AA SubstitutionLocalized steric block2 – 6 hoursImproved stability at specific cleavage sites; good for topical/local assays.
Alternating αα AAsGlobal backbone shielding> 24 hoursHighly stable; suitable for systemic administration and long-term cell assays[5].

Conclusion

The transition from native peptides to αα AA-containing peptidomimetics represents a leap in therapeutic potential, transforming transient biological probes into robust drug candidates[11][13]. By abandoning standard coupling protocols in favor of highly reactive phosphonium/uronium chemistry, and by rigorously validating stability through standardized serum assays, researchers can successfully harness the unique biophysical properties of α,α -disubstituted amino acids.

References

  • Synthesis and dopamine receptor modulating activity of novel peptidomimetics of L-prolyl-L-leucyl-glycinamide featuring alpha,alpha-disubstituted amino acids. PubMed.[Link]

  • Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids. UC Santa Barbara Office of Technology & Industry Alliances.[Link]

  • Peptidomimetics That Inhibit and Partially Reverse the Aggregation of Aβ1–42. Biochemistry - ACS Publications.[Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate.[Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.[Link]

  • Synthesis and Biophysical Characterization of Stabilized α-Helices of BCL-2 Domains. NIH.[Link]

  • Development of a Proteolytically Stable Retro-Inverso Peptide Inhibitor of β-Amyloid Oligomerization as a Potential Novel Treatment for Alzheimer's Disease. ResearchGate.[Link]

  • Methods for preparing purified polypeptide compositions.
  • Efficient Acylation of the N-Terminus of Highly Hindered Cα,α-Disubstituted Amino Acids via Amino Acid Symmetrical Anhydrides. ResearchGate.[Link]

  • Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. PMC.[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Coupling Efficiency of 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride. This guide provides in-depth troubleshooting adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique challenges associated with this sterically hindered amino acid derivative. As Senior Application Scientists, we have designed this resource to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

The Challenge: Steric Hindrance in Action

2-Amino-2-ethyl-butanoic acid methyl ester is an α,α-disubstituted amino acid. The presence of two ethyl groups on the α-carbon creates significant steric bulk around the amine nucleophile. This spatial obstruction can physically block the approach of activated carboxylic acids, leading to slow reaction rates, incomplete conversions, and low yields when using standard amide coupling protocols.[1][2][3] This guide is structured to help you overcome these specific hurdles.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when using 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride in coupling reactions.

Q1: My compound is a hydrochloride salt. How does this affect my reaction setup?

The amine group in your starting material is protonated as a hydrochloride salt (R-NH3+Cl-). In this state, it is not nucleophilic and cannot participate in the coupling reaction. You must add a non-nucleophilic tertiary base to deprotonate the ammonium salt in situ, liberating the free amine (R-NH2) to react with the activated carboxylic acid.[4][5]

Common choices for this purpose include:

  • Diisopropylethylamine (DIPEA or Hünig's base): A bulky, non-nucleophilic base ideal for minimizing side reactions.

  • Triethylamine (TEA): Also widely used, but its smaller size can sometimes lead to it acting as a nucleophile, causing side reactions.

  • N-methylmorpholine (NMM): Often used in peptide synthesis; its basicity is sufficient for deprotonation without promoting significant racemization.

Typically, at least one equivalent of base is required to neutralize the hydrochloride salt. An additional equivalent is often needed for the coupling reagent itself, so a total of 2-3 equivalents of base relative to the amino acid ester hydrochloride is a common starting point.

Q2: My standard coupling reaction with EDC/HOBt is giving a very low yield. Why?

This is a classic issue when working with sterically hindered amino acids.[1] Standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the severe steric barrier presented by the two ethyl groups.[1][6] The activated O-acylisourea intermediate formed by EDC is not reactive enough to couple efficiently with the hindered amine.

Solution: Switch to a more powerful coupling reagent. Uronium/aminium or phosphonium salt-based reagents are significantly more effective because they generate highly reactive activated esters that can overcome the steric hindrance.[1][7]

Q3: Which coupling reagents are recommended for this compound?

For challenging couplings involving α,α-disubstituted amino acids, high-potency in-situ activating reagents are strongly recommended.[1][7] These reagents form highly reactive esters with the carboxylic acid partner, driving the reaction to completion.

Reagent TypeExamplesActive Ester FormedReactivityKey Characteristics
Uronium/Aminium HATU, HCTU, HBTUOAt (HATU), O-6-ClBt (HCTU), OBt (HBTU)HighHATU is often considered the most efficient due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.[1][7] HCTU is also highly reactive.
Phosphonium PyBOP, PyAOPOBt (PyBOP), OAt (PyAOP)HighVery effective, but can generate carcinogenic hexamethylphosphoramide (HMPA) as a byproduct (BOP reagent).[8] PyBOP and PyAOP are safer alternatives.
Carbodiimides EDC, DIC, DCCO-acylisoureaModerateGenerally insufficient for highly hindered couplings and can lead to unreactive N-acylurea byproducts.[1][8][9]
Q4: My reaction is very slow, even with a better coupling reagent. What can I do?

Steric hindrance directly impacts reaction kinetics, slowing down the rate of bond formation.[1] If you observe a slow or incomplete reaction, consider the following strategies:

  • Increase Reaction Time: For hindered couplings, extending the reaction time from a typical 1-2 hours to overnight is a common and effective solution.[1][2]

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier. However, this must be done with caution as excessive heat can increase the risk of racemization of the carboxylic acid partner.[1]

  • Convert to an Acyl Fluoride: For extremely difficult couplings, converting the carboxylic acid to a highly reactive acyl fluoride can be a very effective strategy.[1][10] Reagents like TFFH or BTFFH can be used for this purpose.[10]

Q5: How can I monitor the progress of my coupling reaction?

Monitoring the reaction is crucial to determine completion and avoid unnecessary side reactions from extended reaction times.

  • Thin-Layer Chromatography (TLC): The simplest method. Monitor the consumption of the limiting reagent (usually the carboxylic acid).

  • LC-MS: Provides a more accurate picture of the reaction mixture, allowing you to track the disappearance of starting materials and the appearance of the product mass.

  • Kaiser (Ninhydrin) Test: A qualitative test for the presence of primary amines.[11][12] A sample of the reaction mixture can be tested. A positive result (blue/purple color) indicates the presence of unreacted 2-Amino-2-ethyl-butanoic acid methyl ester. This is most commonly used in solid-phase synthesis but can be adapted for solution-phase.

  • Quantitative NMR: For precise kinetics, ¹H NMR can be used to monitor the reaction progress by integrating signals unique to the starting materials and product.[13]

Troubleshooting Guide: Low Yield & Incomplete Reactions

This guide provides a systematic workflow for diagnosing and solving issues of low coupling efficiency.

Logical Troubleshooting Workflow

G start Low Yield / Incomplete Reaction Detected check_reagents 1. Verify Reagent Quality & Stoichiometry - Is amino ester deprotonated (Base added)? - Are coupling reagents fresh? - Are equivalents correct (1:1:2 Acid:Amine:Base)? start->check_reagents reagent_choice 2. Assess Coupling Reagent Potency - Using EDC/DCC? check_reagents->reagent_choice Reagents OK upgrade_reagent Switch to High-Potency Reagent (HATU, HCTU, PyAOP) reagent_choice->upgrade_reagent Yes check_conditions 3. Evaluate Reaction Conditions - Reaction time too short? - Temperature too low? reagent_choice->check_conditions No (Using HATU, etc.) upgrade_reagent->check_conditions optimize_conditions Increase Reaction Time (e.g., overnight) Increase Temperature (e.g., 40-50°C) check_conditions->optimize_conditions Potentially check_solvent 4. Check Solvent Choice - Is solubility an issue? - Using DCM/THF? check_conditions->check_solvent Conditions OK optimize_conditions->check_solvent optimize_solvent Switch to a Better Solvating Solvent (DMF, NMP) check_solvent->optimize_solvent Potentially success Problem Resolved check_solvent->success Solvent OK optimize_solvent->success

Caption: Troubleshooting workflow for low coupling efficiency.

Experimental Protocols

Protocol 1: General Procedure for Coupling with HATU

This protocol provides a robust starting point for coupling a generic carboxylic acid with 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride.

  • Preparation: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, NMP).

  • Pre-activation: Stir the mixture at room temperature for 5-10 minutes.

  • Amine Addition: In a separate vial, dissolve 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride (1.1 eq.) in a minimal amount of the same solvent. Add a non-nucleophilic base (e.g., DIPEA, 2.5 eq.) to this solution and vortex briefly.

  • Coupling Reaction: Add the amine/base solution dropwise to the pre-activated carboxylic acid mixture.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor its progress periodically (e.g., at 2h, 6h, and 24h) using TLC or LC-MS until the limiting reagent is consumed.

  • Work-up:

    • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product using flash column chromatography on silica gel.

Protocol 2: Qualitative Monitoring with the Kaiser Test

This test detects the presence of the primary amine of the unreacted amino acid ester.[11]

  • Sample Preparation: Place a few resin beads (if on solid phase) or a drop of the reaction mixture on a glass slide or in a small test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:

    • Solution A: 5g of ninhydrin in 100 mL of ethanol.

    • Solution B: 80g of phenol in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001M KCN in 100 mL of pyridine.

  • Heating: Heat the sample at 100-120 °C for 3-5 minutes.

  • Observation:

    • Dark Blue/Purple Color: Incomplete coupling. Unreacted primary amine is present.

    • Yellow/Colorless: Complete coupling. No primary amine detected.

References

  • Cottrell, P. T., et al. (2020). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules. [Link]

  • Vasu, D., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • (2021). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Request PDF. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • (n.d.). Progress in the Synthesis of Peptides with "Difficult Sequences". [Link]

  • Subirós-Funosas, R., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Process Research & Development. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

  • Ananda, K., & Gundu, R. B. V. (2001). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. Indian Journal of Chemistry - Section B. [Link]

  • Harlow, K. W., et al. (1996). Monitoring coupling of peptides to carrier proteins using biotinylated peptide. Journal of Immunological Methods. [Link]

  • Tinnis, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • NextSDS. (n.d.). (R)-2-AMINO-2-METHYL-BUTYRIC ACID METHYL ESTER HYDROCHLORIDE. [Link]

  • Kang, H., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. [Link]

  • (n.d.). Analytical Methods for Solid Phase Peptide Synthesis | Request PDF. [Link]

  • (2021). Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-2-methylpropanoate hydrochloride. [Link]

  • (2021). Why did my amide syntesis does not work? ResearchGate. [Link]

  • Kent, S. B., et al. (1994). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. International Journal of Peptide and Protein Research. [Link]

  • Bode, J. W. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports. [Link]

  • Ma, D., & Cai, Q. (2008). Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large Scale Production. CHIMIA. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • (2025). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • L-SELECTRIDE. (2000). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]

  • Kascatan-Nebioglu, A., et al. (2014). Peptide Coupling between Amino Acids and the Carboxylic Acid of a Functionalized Chlorido-gold(I)-phosphane. Inorganic Chemistry. [Link]

  • Li, Z., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • (2013). Amino acid methyl ester hydrochloride preparation.
  • Li, Z., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • (2016). How to purify esterefication product? ResearchGate. [Link]

  • de la Hoz, A., et al. (2018). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Green Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Control in the Synthesis and Coupling of 2-Amino-2-ethylbutanoic Acid (Deg) Derivatives

Welcome to the Technical Support Center for α,α -dialkyl amino acid synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and stereochemical degradation when working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for α,α -dialkyl amino acid synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and stereochemical degradation when working with 2-amino-2-ethylbutanoic acid ( α,α -diethylglycine, or Deg)[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute stereocontrol when synthesizing or coupling Deg derivatives.

Section 1: Structural Diagnostics & The "Achiral Core" Misconception

Q: I am trying to resolve standard 2-amino-2-ethylbutanoic acid into its D- and L-enantiomers, but my chiral HPLC shows only one peak. Is my molecule rapidly racemizing?

A: No. The core molecule, 2-amino-2-ethylbutanoic acid, is achiral . Because the α -carbon is bonded to two identical ethyl groups, it possesses a plane of symmetry. Racemization is physically impossible for the parent molecule.

However, if you are working with chiral derivatives (where one ethyl group is substituted, e.g., 2-amino-2-ethylpentanoic acid) or incorporating Deg into a peptide chain, stereochemical degradation becomes a critical issue[2]. Furthermore, because quaternary α -amino acids lack an α -proton, they cannot racemize via enolization once formed. If you detect epimers in your final Deg-containing peptide, the racemization has actually occurred at the adjacent standard amino acid during the coupling step[3].

Section 2: Peptide Coupling Troubleshooting

Q: When coupling a standard chiral amino acid to a Deg-terminated peptide, I observe severe epimerization (>15%) of the activated amino acid. How do I prevent this?

A: Causality: The two ethyl groups of Deg create extreme steric hindrance[1]. When you activate the incoming Fmoc-AA-OH using standard uronium reagents (like HBTU) and a tertiary amine base (DIPEA), the nucleophilic attack by the Deg amine is severely retarded[3]. This prolonged lifetime of the activated ester allows it to cyclize into an oxazolone. The basic conditions then deprotonate the oxazolone's α -carbon, forming an achiral enolate that rapidly racemizes before the Deg amine can finally react.

Solution: You must bypass the oxazolone pathway by using highly reactive, base-free, or racemization-suppressing coupling systems like DIC/Oxyma under microwave irradiation[4].

G A Activated Chiral AA (e.g., OAt Ester) B Chiral Oxazolone (Intermediate) A->B Steric Hindrance Slow Coupling F Desired Peptide (L-enantiomer) A->F Fast Coupling (Oxyma/DIC) C Achiral Enolate (Loss of Stereocenter) B->C Base (DIPEA) B->F Amine Attack D Racemic Oxazolone C->D Protonation E Epimerized Peptide (D-enantiomer) D->E Amine Attack

Oxazolone-mediated racemization pathway during hindered peptide coupling.

Quantitative Data: Coupling Reagent Efficacy

To guide your reagent selection, we have summarized the impact of various coupling systems on both yield and adjacent-residue epimerization when coupling to a sterically hindered Deg derivative:

Coupling SystemAdditiveBaseReaction ConditionsYield (%)D-Epimer (%)
HBTUNoneDIPEA25°C, 24h42> 15.0
HATUHOAtDIPEA25°C, 12h784.5
DICOxyma PureNoneMW 75°C, 10m94< 0.5
Fmoc-AA-F (Acid Fluoride)NoneDIPEA25°C, 2h98< 0.1

Q: What is the most reliable protocol for coupling Deg without racemizing the sequence?

A: For optimal atom-economy and stereocontrol, we recommend the Microwave-Assisted DIC/Oxyma Protocol [5]. Oxyma Pure acts as an exceptional nucleophile that intercepts the activated ester before oxazolone formation can occur, while microwave irradiation provides the thermal energy required to overcome Deg's steric barrier without promoting base-catalyzed enolization[4].

Workflow Step1 1. Dissolve Fmoc-AA-OH & Oxyma in Anhydrous DMF (0.2 M) Step2 2. Add DIC (1.0 eq) Activate for 2 min at 25°C Step1->Step2 Step3 3. Transfer to Resin-bound Deg-Peptide Step2->Step3 Step4 4. Microwave Irradiation (75°C, 10 min, 30W) Step3->Step4 Step5 5. Wash Resin (DMF 3x, DCM 3x) Step4->Step5 Success Racemization-Free Hindered Peptide Product Step5->Success

Optimized microwave-assisted workflow for coupling sterically hindered Deg derivatives.

Self-Validating Protocol: Microwave-Assisted DIC/Oxyma Coupling

Validation Checkpoint: A successful coupling will yield a negative Kaiser test within 10 minutes. If the test remains positive, do not extend the reaction time (which risks racemization); instead, drain and repeat the coupling cycle.

  • Preparation: Dissolve 4.0 eq of the incoming Fmoc-AA-OH and 4.0 eq of Oxyma Pure in anhydrous DMF (yielding a 0.2 M solution).

  • Activation: Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC) to the solution. Stir for 2 minutes at room temperature to pre-activate. (Note: Avoid using DIPEA, as the absence of a strong tertiary amine prevents base-catalyzed enolization).

  • Coupling: Transfer the activated mixture to the reaction vessel containing the resin-bound Deg-peptide.

  • Irradiation: Apply microwave irradiation at 75°C for exactly 10 minutes (typically 30W power)[5].

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 × 2 min) and DCM (3 × 2 min).

Section 3: Asymmetric Synthesis of Chiral Deg Derivatives

Q: I am synthesizing a chiral Deg derivative (e.g., 2-amino-2-ethylpentanoic acid) from an achiral precursor. My final enantiomeric excess (ee) is poor. Is it racemizing during deprotection?

A: Causality: As established, quaternary stereocenters cannot racemize post-formation because they lack an α -proton. Your loss of optical purity is not due to downstream racemization, but rather poor facial selectivity during the initial asymmetric alkylation step[2].

Solution: To achieve >98% ee, utilize the Schöllkopf Bis-Lactim Ether methodology. By alkylating a chiral bis-lactim ether (derived from D-valine and glycine) with an ethyl halide, and subsequently with a second alkyl halide, the rigid ring structure forces the electrophile to approach exclusively from the face opposite to the isopropyl group. Subsequent mild acidic hydrolysis (0.5 N HCl) liberates the chiral Deg derivative without any risk of stereochemical erosion. If minor racemization occurs during intermediate handling, chiral chromatography (e.g., Chiralpak AD with heptane/ethanol) is the industry standard for final resolution[2].

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of sterically hindered unnatural am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of sterically hindered unnatural amino acids.

2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride (CAS 92398-54-4)—also known as α,α -diethylglycine methyl ester—is a critical building block for synthesizing CGRP receptor antagonists used in modern migraine therapies[1] and CB2 receptor agonists[2]. Furthermore, incorporating α,α -disubstituted amino acids into peptide backbones is a proven strategy to enhance resistance to proteolysis and lock in specific bioactive conformations[3].

However, esterifying this substrate is notoriously difficult. Standard Fischer esterification protocols often fail due to severe steric hindrance. This technical guide provides field-proven, self-validating methodologies to troubleshoot your workflows and optimize your reaction yields.

Mechanistic Pathway & The Steric Challenge

Before troubleshooting, it is critical to understand the causality behind the reaction failure. The two ethyl groups on the α -carbon create a dense steric shield around the carbonyl carbon, physically blocking the Bürgi-Dunitz trajectory required for nucleophilic attack by methanol.

G A 2-Amino-2-ethylbutanoic acid (Sterically Hindered) B Protonated Carboxyl (Reactive Electrophile) A->B + HCl (g) C Nucleophilic Attack by MeOH (Blocked by Ethyl Groups) B->C + MeOH D Tetrahedral Intermediate (High Energy State) C->D Overcoming Activation Energy (Requires Prolonged Reflux) E Methyl Ester Hydrochloride (Target Product) D->E - H2O

Reaction mechanism highlighting the steric barrier in alpha,alpha-diethylglycine esterification.

Troubleshooting FAQs

Q: Why is my reaction yield stalling below 20% using standard catalytic acid? A: The root cause is the exceptionally high activation energy required to form the tetrahedral intermediate. Standard catalytic acid conditions (e.g., 0.1 eq H2​SO4​ ) fail to push the equilibrium forward because the forward reaction rate is so slow that it is eventually outpaced by the reverse hydrolysis reaction as water accumulates in the flask.

Q: How does the "Repeated HCl Saturation" method overcome this steric barrier? A: This method relies on an extreme application of Le Chatelier's principle[1]. By saturating the methanol solvent with anhydrous HCl gas, you achieve complete protonation of the carbonyl oxygen, maximizing its electrophilicity. Because the reaction requires prolonged reflux (up to 48-72 hours), the dissolved HCl gas inevitably escapes. Cooling the reaction and re-saturating it with HCl gas replenishes the catalytic driving force and acts as a dehydrating environment, ensuring the reaction proceeds to >95% conversion.

Q: Can I use Thionyl Chloride ( SOCl2​ ) instead of handling hazardous HCl gas? A: Yes, SOCl2​ reacts with methanol to generate HCl gas in situ while also forming a highly reactive sulfinyl intermediate. However, for extremely hindered substrates, a single charge of SOCl2​ often degrades before the reaction completes. If you choose this route, you must add the SOCl2​ in multiple aliquots over the course of the reflux period.

Q: How do I prevent product loss during isolation? A: The methyl ester of an α,α -disubstituted amino acid is highly susceptible to hydrolysis under aqueous conditions. To prevent this, do not use an aqueous workup . Instead, concentrate the reaction mixture in vacuo to remove all methanol and water, then triturate the crude residue with an anhydrous non-polar solvent (like diethyl ether) to precipitate the pure hydrochloride salt.

Quantitative Data: Method Comparison
Esterification MethodReagents & EquivalentsTime & TempIn-Process ConversionIsolated YieldPrimary Limitation
Standard Fischer MeOH, Cat. H2​SO4​ (0.1 eq)Reflux, 24h< 20%< 15%Equilibrium stalls; insufficient activation energy.
Thionyl Chloride MeOH, SOCl2​ (3.0 eq total)Reflux, 48h~ 70%55 - 65%Reagent degrades over prolonged heating.
Repeated HCl Saturation Anhydrous MeOH, HCl (g) (Excess)Reflux, 48h (2 cycles)> 95%85 - 93% Requires safe handling of dry, corrosive HCl gas.
Experimental Workflow & Protocols

Workflow Step1 Suspend Amino Acid in Anhydrous MeOH Step2 Saturate with Dry HCl (g) at 0°C Step1->Step2 Step3 Reflux for 24h Step2->Step3 Step4 Cool & Re-saturate with HCl (g) Step3->Step4 Check Conversion Step5 Reflux for additional 24h Step4->Step5 Step6 Concentrate in vacuo (Remove H2O/MeOH) Step5->Step6 >95% Conversion Step7 Triturate with Et2O & Filter Step6->Step7

Optimized workflow for the esterification of 2-amino-2-ethylbutanoic acid using HCl saturation.

Protocol A: Repeated HCl Saturation (The Gold Standard)

This protocol is designed as a self-validating system to ensure you do not proceed to isolation before the thermodynamic barrier is fully overcome[1].

  • Preparation: Suspend 2-amino-2-ethylbutanoic acid (1.0 eq) in anhydrous methanol (10 volumes).

    • Validation Check: The suspension will remain cloudy, confirming the zwitterionic starting material is insoluble in cold methanol.

  • First Saturation: Cool the flask to 0°C using an ice bath. Bubble dry HCl gas through the suspension until fully saturated.

    • Validation Check: The solution will become completely clear as the hydrochloride salt of the amino acid forms and dissolves.

  • First Reflux: Heat the mixture to reflux (65°C) for 24 hours.

  • In-Process Control (IPC) 1: Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Check: You should observe ~50-60% conversion to the methyl ester mass (M+H = 146.1). Do not proceed to isolation.

  • Re-Saturation: Cool the reaction mixture back to room temperature. Bubble dry HCl gas through the solution again until saturated.

  • Second Reflux: Heat to reflux for an additional 24 hours.

  • IPC 2: Analyze via LC-MS.

    • Validation Check: The starting material peak should be <5% relative area. If >5%, repeat steps 5 and 6.

  • Concentration: Concentrate the mixture in vacuo to a thick syrup.

    • Validation Check: The complete removal of methanol and water prevents reverse hydrolysis during the isolation phase.

  • Trituration: Add anhydrous diethyl ether (5 volumes) and stir vigorously.

    • Validation Check: A white crystalline precipitate will form immediately, confirming the successful isolation of the hydrochloride salt. Filter, wash with cold ether, and dry under high vacuum.

References
  • US20070265225A1 - Substituted monocyclic CGRP receptor antagonists Source: Google Patents URL:1

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL:3

  • US20120316147A1 - Novel pyridine derivatives Source: Google Patents URL:2

Sources

Troubleshooting

Purification methods for removing unreacted 2-Amino-2-ethyl-butanoic acid methyl ester

Overview: The Chemical Challenge of α,α -Disubstituted Amino Acid Esters Removing unreacted 2-Amino-2-ethyl-butanoic acid methyl ester from a reaction mixture is a notoriously difficult purification step. As an α,α -disu...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: The Chemical Challenge of α,α -Disubstituted Amino Acid Esters

Removing unreacted 2-Amino-2-ethyl-butanoic acid methyl ester from a reaction mixture is a notoriously difficult purification step. As an α,α -disubstituted unnatural amino acid derivative, its unique structural features—specifically the gem-diethyl groups at the alpha carbon—impart severe steric hindrance around the primary amine.

This hindrance significantly reduces the nucleophilicity of the amine, often resulting in incomplete conversions during amide coupling reactions. Standard amide coupling reactions typically leave unreacted amine and carboxylic acid, which are conventionally removed via sequential acidic and basic aqueous washes 1. However, the combination of the lipophilic diethyl backbone and the methyl ester drastically increases the partition coefficient (LogP) of the molecule. Consequently, standard liquid-liquid extraction or basic scavenging techniques often fail, requiring highly optimized, causality-driven protocols.

Workflow Decision Matrix

Workflow for the purification of 2-Amino-2-ethyl-butanoic acid methyl ester.

Troubleshooting Guide & FAQs

Q1: Why is my standard 1M HCl acid-base extraction leaving unreacted amine in the organic layer? Causality: The two ethyl groups and the methyl ester increase the lipophilicity of the molecule. Even when protonated by HCl, the resulting chloride salt (an ion pair) retains significant solubility in moderately polar organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Solution: Switch to a multi-valent, highly polar counterion (e.g., sulfate from H2​SO4​ or citrate from citric acid) and use a less polar organic solvent (e.g., MTBE or a Heptane/EtOAc mixture) to force the amine salt into the aqueous phase.

Q2: I added a polymer-supported isocyanate scavenger resin, but the amine isn't being removed. Why? Causality: Isocyanate resins act as electrophilic scavengers that react with primary amines to form ureas, allowing the impurities to be filtered away 2. However, 2-Amino-2-ethyl-butanoic acid methyl ester is highly sterically hindered. This drastically reduces its nucleophilicity, making the kinetics of urea formation at room temperature impractically slow. Solution: Increase the equivalents of resin (up to 5–10 eq), elevate the temperature (50–60 °C), and ensure adequate swelling of the polystyrene resin by using DCM or THF 3.

Q3: Can I use standard silica gel chromatography to separate the unreacted amine from my target peptide? Causality: Yes, but free primary amines strongly hydrogen-bond with the acidic silanol groups on standard silica gel, causing severe streaking and co-elution with the target product. Solution: Pre-treat the silica column with 1% Triethylamine (TEA) to cap the acidic silanol sites, or bypass normal phase entirely by utilizing reversed-phase C18 chromatography.

Quantitative Data: Comparison of Purification Strategies

To assist in selecting the appropriate purification route, the following table summarizes the quantitative efficiency, scalability, and resource requirements for each method when applied specifically to sterically hindered amino acid esters.

Purification MethodAmine Removal Efficiency (%)Optimal ScaleProcessing Time (hrs)Solvent Volume (L/kg)
Acid-Base Extraction (1M HCl) 60 - 75%> 100 g1.510 - 15
Acid-Base Extraction (10% Citric) 85 - 95%> 100 g1.510 - 15
PS-Isocyanate Scavenging (60 °C) > 98%< 10 g12 - 1620 - 30
Silica Gel Chromatography (1% TEA) > 99%1 - 50 g3.0 - 5.050 - 100

Detailed Methodologies (Self-Validating Protocols)

Protocol A: Optimized Acid-Base Liquid-Liquid Extraction

This protocol utilizes counter-ion manipulation to overcome the lipophilicity of the gem-diethyl backbone.

  • Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure to remove polar reaction solvents (e.g., DMF or DCM). Redissolve the residue in a low-polarity organic solvent (e.g., Methyl tert-butyl ether [MTBE] or 4:1 Hexane:EtOAc).

    • Causality: Using a less polar solvent prevents the lipophilic amine salt from partitioning back into the organic layer.

  • Acidic Wash: Wash the organic layer with 3 equal volumes of 10% w/v aqueous citric acid or 1M H2​SO4​ .

    • Causality: Citrate and sulfate form highly polar, multi-valent ion pairs with the protonated amine, drastically reducing its solubility in the organic phase compared to standard chloride salts.

  • Phase Separation: Separate the layers and retain the organic phase. Wash the organic phase once with saturated aqueous NaCl (brine) to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation Step (Self-Validating System): Analyze both the organic and aqueous layers via TLC (using a Ninhydrin stain). The aqueous layer must show a strong purple/pink positive signal for the primary amine, while the organic layer should show only the target product. If the amine persists in the organic layer, the partition coefficient is still too high; repeat Step 2 with a 15% citric acid solution.

Protocol B: High-Temperature Covalent Scavenging

Polymer-supported scavengers are widely used to sequester excess amines from solution-phase reactions 4. This protocol forces the sterically hindered amine to react with an electrophilic resin.

  • Resin Swelling: Dissolve the crude mixture containing the target product and unreacted 2-Amino-2-ethyl-butanoic acid methyl ester in anhydrous THF or DCM.

    • Causality: These specific solvents optimally swell polystyrene-divinylbenzene based scavenger resins, maximizing the amine's access to the reactive pores inside the polymer matrix 3.

  • Scavenger Addition: Add 5 to 10 equivalents of Polymer-Supported Isocyanate (PS-NCO) resin.

    • Causality: The α,α -diethyl substitution creates severe steric hindrance, necessitating a massive thermodynamic excess of the electrophilic scavenger to drive the urea-formation kinetics forward.

  • Thermal Agitation: Agitate the suspension gently at 50–60 °C for 12–16 hours.

    • Causality: Elevated temperature provides the kinetic energy required to overcome the activation energy barrier imposed by the steric bulk of the amine.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4) to remove the resin. Wash the resin cake with 2 volumes of DCM to recover any target product trapped in the interstitial spaces.

  • Validation Step (Self-Validating System): Perform an LC-MS analysis of the final filtrate. The Extracted Ion Chromatogram (EIC) for the unreacted amine's mass ( [M+H]+=146.1 ) must show an integration area of <1% relative to the target product. If the threshold is not met, the steric hindrance prevented complete scavenging; add 3 additional equivalents of resin and heat for another 6 hours.

References

  • Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration Source: ACS Publications URL:[Link]

  • US6897262B2 - Scavenger resin and processes for the use thereof Source: Google Patents URL
  • Solid-supported reagent strategies for rapid purification of combinatorial synthesis products Source: Wipf Group, University of Pittsburgh Center for Chemical Methodologies & Library Development URL:[Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: ACS Publications URL:[Link]

Sources

Optimization

Minimizing side reactions in sterically hindered amino acid ester couplings

Welcome to the Advanced Peptide Synthesis Support Center. Coupling sterically hindered amino acids—such as α,α -disubstituted residues (e.g., Aib), N-methylated amino acids, and β -branched residues (e.g., Val, Ile)—pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. Coupling sterically hindered amino acids—such as α,α -disubstituted residues (e.g., Aib), N-methylated amino acids, and β -branched residues (e.g., Val, Ile)—presents significant thermodynamic and kinetic challenges. Because steric bulk physically obstructs the nucleophilic attack of the resin-bound amine, the rate of aminolysis drops drastically. This kinetic delay allows undesired side reactions to outcompete peptide bond formation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis.

Diagnostic Decision Tree

Before adjusting your synthesis parameters, identify the primary failure mode of your coupling reaction using the diagnostic workflow below.

Workflow Start Sterically Hindered Coupling Issue Diag Identify Primary Failure Mode Start->Diag Inc Incomplete Coupling Diag->Inc Epi High Epimerization Diag->Epi DKP DKP Formation (Chain Loss) Diag->DKP Sol1 Switch to COMU or HATU/HOAt Inc->Sol1 1st Line Sol3 Switch to DIC/OxymaPure Avoid Uronium Salts Epi->Sol3 Sol4 Use 2-CTC Resin & Lower Temp (15°C) DKP->Sol4 Sol2 Use Acyl Fluorides (e.g., TFFH) Sol1->Sol2 If still incomplete

Troubleshooting workflow for sterically hindered amino acid couplings.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why do couplings with α,α -disubstituted amino acids (e.g., Aib) consistently stall, even with extended reaction times?

A1: The primary issue is steric hindrance physically obstructing the incoming nucleophile (the free N-terminal amine) from attacking the activated carbonyl. When aminolysis is slow, the activated amino acid intermediate degrades via hydrolysis or undergoes base-catalyzed side reactions[1]. Solution: Standard reagents like HBTU are insufficient. Shift to HATU , which benefits from the "7-aza effect" (anchimeric assistance via the nitrogen in the pyridine ring) to accelerate aminolysis[1]. If HATU fails, transition to COMU (an Oxyma-based uronium salt) or utilize acyl fluorides . Acyl fluorides generated via TFFH are highly reactive, small electrophiles capable of penetrating sterically congested environments where bulky active esters cannot[2].

Q2: I used a large excess of HATU to force a difficult coupling, but mass spectrometry shows a +98 Da adduct. What is this impurity?

A2: A +98 Da mass shift indicates guanidinylation (specifically, tetramethylguanidinium formation) of your free N-terminal amine[1]. Uronium-based coupling reagents (HATU, HBTU) are electrophilic. If the activation of the hindered carboxylic acid is sluggish, or if the coupling reagent is in excess, the free amine on the resin will directly attack the uronium salt, permanently capping the peptide chain[1]. Solution: Pre-activate the amino acid with HATU for 1–2 minutes before adding it to the resin. Alternatively, switch to a carbodiimide/additive system like DIC/Oxyma Pure , which completely eliminates the risk of guanidinylation[3],[4].

Q3: I am observing significant epimerization when coupling hindered residues like α -phenylglycine (Phg). How can I suppress this?

A3: Epimerization during hindered couplings usually proceeds via the oxazolone pathway [5]. Because steric bulk slows down the desired aminolysis, the activated intermediate spends more time in a state vulnerable to base-catalyzed proton abstraction. The tertiary base (e.g., DIPEA) abstracts the acidic α -proton, leading to an oxazolone intermediate that rapidly loses its stereochemical integrity[5]. Solution: Avoid strong uronium salts with excess base. Instead, use the DIC/Oxyma Pure system. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) maintains stereochemical integrity far better than HOBt and is comparable to or exceeds HOAt[4]. Its slightly acidic nature helps neutralize local basicity, suppressing oxazolone formation.

Oxazolone O1 Activated Amino Acid (O-Acyluronium/Active Ester) O2 Base Abstraction of Alpha-Proton O1->O2 Slow coupling O6 Oxyma/HOAt Addition O1->O6 Alternative Pathway O3 Oxazolone Intermediate (Loss of Chirality) O2->O3 O4 Ring Opening via Aminolysis O3->O4 O5 Epimerized Peptide (D/L Mixture) O4->O5 O7 Rapid Aminolysis (Preserves Chirality) O6->O7

Oxazolone-mediated epimerization pathway vs. rapid aminolysis.

Q4: During the synthesis of a sequence containing a C-terminal Proline or D-amino acid, I am losing the entire peptide chain during Fmoc deprotection. What is happening?

A4: You are experiencing Diketopiperazine (DKP) formation . This is an intramolecular aminolysis reaction. After the Fmoc group is removed from the second amino acid (Xaa2), the free N-terminal amine attacks the ester bond linking the first amino acid (Xaa1) to the resin[6],[7]. Sterically hindered D-amino acids at the Xaa2 position can pre-organize the dipeptide into a favorable cis-conformation, accelerating the formation of this thermodynamically stable six-membered ring, which then cleaves itself from the solid support[7]. Solution: The gold standard prevention method is using 2-Chlorotrityl chloride (2-CTC) resin [6]. The extreme steric bulk of the trityl linker physically shields the ester carbonyl from nucleophilic attack[6],[7].

DKP N1 Fmoc-Xaa2-Xaa1-Resin (e.g., D-Amino Acid or Pro at Xaa1) N2 Piperidine Deprotection N1->N2 N3 Free N-Terminal Amine H2N-Xaa2-Xaa1-Resin N2->N3 N4 Intramolecular Nucleophilic Attack (Amine attacks ester carbonyl) N3->N4 Favored by cis-conformation N5 6-Membered Ring Intermediate N4->N5 N6 Diketopiperazine (DKP) Cleaved + Truncated Resin N5->N6

Mechanism of base-catalyzed diketopiperazine (DKP) formation.

Quantitative Data: Coupling Reagent Selection Matrix

Selecting the right coupling reagent is a balancing act between activation energy, epimerization risk, and side-reaction probability[1],[3]. Use the table below to select the optimal system for your specific hindered sequence.

Coupling Reagent SystemRelative Aminolysis RateEpimerization RiskGuanidinylation RiskRecommended Use Case
HBTU / DIPEA LowModerateHigh (if excess used)Routine, unhindered SPPS
HATU / DIPEA HighLow-ModerateHighModerately hindered (e.g., Val, Ile)
COMU / DIPEA Very HighLowLow-ModerateHighly hindered, aqueous-tolerant
DIC / Oxyma Pure HighVery LowNoneEpimerization-prone (Phg, Cys)
TFFH (Acyl Fluoride) ExtremeLowNoneExtremely hindered ( α,α -dialkyl)

Self-Validating Experimental Protocols

Protocol A: DIC/Oxyma Pure Coupling for Epimerization-Prone Hindered Residues

This protocol leverages the slightly acidic nature of Oxyma Pure to suppress the oxazolone pathway while maintaining high coupling efficiency[4].

  • Resin Preparation: Swell the peptidyl-resin in DMF for 20 minutes.

  • Deprotection: Remove the Fmoc group using 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

  • Pre-activation: In a separate vial, dissolve the Fmoc-amino acid (4.0 eq) and Oxyma Pure (4.0 eq) in a minimum volume of DMF (concentration ~0.2 M).

  • Activation: Add DIC (4.0 eq) to the vial. Stir for 2 minutes to allow active ester formation.

    • Self-Validation Checkpoint: Oxyma Pure active esters exhibit a distinct color change (often pale yellow to light orange) upon formation[3]. Monitor this visual cue before proceeding.

  • Coupling: Add the pre-activated mixture to the resin. Agitate for 1–2 hours at room temperature.

  • Validation: Perform a Chloranil test (preferred for secondary amines) or Kaiser test (for primary amines). A successful coupling yields colorless/yellow beads. If the beads are blue/green, repeat steps 3–5.

Protocol B: Acyl Fluoride Activation via TFFH for α,α -Disubstituted Amino Acids

When uronium and phosphonium reagents fail due to extreme steric congestion (e.g., consecutive Aib residues), acyl fluorides are the ultimate solution due to their small atomic radius and high electrophilicity[2].

  • Resin Preparation: Swell and deprotect the peptidyl-resin as described in Protocol A.

  • Solvent Exchange: In a dry vial under inert atmosphere, dissolve the highly hindered Fmoc-amino acid (e.g., Fmoc-Aib-OH, 3.0 eq) in anhydrous DCM.

  • Fluorination: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 3.0 eq) and DIPEA (6.0 eq) to the solution.

  • Incubation: Stir for 15 minutes at room temperature to generate the Fmoc-amino acid fluoride[2].

    • Self-Validation Checkpoint: The completion of acyl fluoride formation can be monitored by analytical TLC or HPLC prior to resin addition.

  • Solvent Adjustment: Evaporate the DCM under a gentle stream of nitrogen and redissolve the residue in a minimal amount of DMF.

  • Coupling: Add the solution to the resin and agitate for 2–4 hours.

  • Validation: Perform a Kaiser test. If a faint blue color persists, a second coupling using fresh reagents is mandatory before capping with acetic anhydride.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. peptidechemistry.org. 6

  • Introduction to Peptide Synthesis. nih.gov. 2

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. peptidechemistry.org. 1

  • Prevention of Diketopiperazine (DKP) Formation with D-Amino Acids. benchchem.com. 7

  • Ynamide Coupling Reagents: Origin and Advances. acs.org. 5

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. acs.org. 3

  • Organic Syntheses Procedure (Oxyma Pure). orgsyn.org. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to α,α-Dialkyl Amino Acids in Peptide Design: 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride vs. α-Aminoisobutyric Acid (Aib)

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptidomimetic and drug discovery, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing the therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetic and drug discovery, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing the therapeutic potential of peptides.[1] By introducing structural constraints, these unique building blocks can significantly improve metabolic stability, receptor affinity, and bioavailability.[2][3] Among the most utilized are the α,α-disubstituted amino acids, which offer a powerful tool to modulate peptide conformation.

This guide provides an in-depth, objective comparison of two such analogs: the well-established α-aminoisobutyric acid (Aib) and the less-explored 2-amino-2-ethyl-butanoic acid methyl ester hydrochloride. We will delve into their distinct structural and functional impacts on peptide secondary structure, proteolytic stability, and overall performance, supported by experimental evidence from the literature.

At a Glance: Structural and Conformational Divergence

The fundamental difference between α-aminoisobutyric acid (Aib) and 2-amino-2-ethyl-butanoic acid lies in the nature of the alkyl substituents at the α-carbon. Aib possesses two methyl groups, while 2-amino-2-ethyl-butanoic acid features two ethyl groups. This seemingly subtle variation in steric bulk has profound consequences for the conformational preferences of the resulting peptide backbone.

Featureα-Aminoisobutyric Acid (Aib)2-Amino-2-ethyl-butanoic acid
α-Carbon Substituents Two methyl groupsTwo ethyl groups
Primary Conformational Preference Helical (predominantly 3₁₀-helix)[4][5]Extended (fully planar C5-conformation)[6]
Impact on Peptide Secondary Structure Strong helix inducer[5][7]Promotes an extended, non-helical structure[6]
Proteolytic Stability High resistance to enzymatic degradation[5]Expected high resistance due to steric hindrance

The Helix Inducer: α-Aminoisobutyric Acid (Aib)

Aib, with its gem-dimethyl substitution, is a potent inducer of helical conformations, particularly the 3₁₀-helix, in peptide chains.[4][5] This is attributed to the steric hindrance imposed by the two methyl groups, which restricts the available Ramachandran space to the helical region.[4]

The incorporation of Aib into peptides has been extensively shown to:

  • Stabilize Helical Structures: Even a single Aib residue can significantly increase the helicity of a peptide, which can be crucial for mimicking the bioactive conformation of helical peptide epitopes.[7]

  • Enhance Proteolytic Stability: The bulky methyl groups shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.[5]

  • Improve Membrane Permeability: The constrained, helical conformation can enhance the peptide's ability to traverse cell membranes.

The helix-inducing property of Aib is readily observed using Circular Dichroism (CD) spectroscopy, which typically shows characteristic minima at ~208 nm and ~222 nm for α-helical structures.

The Linear Stabilizer: 2-Amino-2-ethyl-butanoic acid

In contrast to the helical preference of Aib, studies on the closely related α,α-diethylglycine have demonstrated that the increased steric bulk of two ethyl groups at the α-carbon favors a fully extended, planar C5-conformation in peptides.[6] This significant shift in conformational preference makes 2-amino-2-ethyl-butanoic acid a valuable tool for designing peptides with a more linear and rigid structure.

The expected impacts of incorporating 2-amino-2-ethyl-butanoic acid include:

  • Promotion of Extended Conformations: This can be advantageous in designing mimics of β-sheet structures or other non-helical bioactive peptides.

  • High Proteolytic Resistance: Similar to Aib, the steric hindrance from the two ethyl groups is expected to confer significant resistance to enzymatic degradation.

  • Altered Receptor Binding Profiles: By enforcing a linear conformation, this amino acid can be used to probe the structural requirements of receptor binding and potentially design more selective ligands.

Experimental Data Summary

While direct comparative studies are limited, the following table summarizes the key experimental findings for Aib and the expected properties of 2-amino-2-ethyl-butanoic acid based on studies of its close analog, diethylglycine.

Parameterα-Aminoisobutyric Acid (Aib)2-Amino-2-ethyl-butanoic acid (based on diethylglycine data)
Conformational Analysis (CD Spectroscopy) Induces characteristic helical spectra (minima at ~208/222 nm)[7]Expected to show spectra indicative of a random coil or extended structure.
Conformational Analysis (NMR Spectroscopy) Shows short-range NOEs consistent with helical turns.[8]Expected to show NOEs indicative of an extended conformation.
Proteolytic Stability Significantly retards cleavage by proteases like trypsin.[7]High stability is anticipated due to steric hindrance at the α-carbon.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing α,α-Disubstituted Amino Acids

The incorporation of sterically hindered amino acids like Aib and 2-amino-2-ethyl-butanoic acid into peptides using SPPS requires optimized coupling conditions to overcome the challenge of steric hindrance.

Materials:

  • Fmoc-protected α,α-disubstituted amino acid (Aib or 2-amino-2-ethyl-butanoic acid)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Coupling of the α,α-Disubstituted Amino Acid:

    • Pre-activate the Fmoc-protected α,α-disubstituted amino acid (3-5 equivalents) with HCTU or HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours. Double coupling may be necessary for optimal incorporation.

    • Monitor the coupling efficiency using a Kaiser test.

  • Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: After the final synthesis cycle, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in an appropriate solvent (e.g., phosphate buffer, trifluoroethanol (TFE)/water mixtures) to a final concentration of 50-100 µM.

  • Data Acquisition:

    • Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25 °C) using a CD spectropolarimeter.

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the spectrum of the solvent blank from the peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

    • Analyze the spectral features to determine the predominant secondary structure. Helical structures will exhibit characteristic negative bands around 208 nm and 222 nm, while extended or random coil structures will have a strong negative band below 200 nm.[9]

Visualizing the Conformational Divide

The following diagrams illustrate the distinct conformational preferences induced by Aib and 2-amino-2-ethyl-butanoic acid.

G cluster_Aib Aib Incorporation cluster_EtBu 2-Amino-2-ethyl-butanoic acid Incorporation Aib α-Aminoisobutyric Acid (Aib) Helix 3₁₀-Helix Formation Aib->Helix Steric Hindrance Stability Increased Proteolytic Stability Helix->Stability Bioactivity Altered Bioactivity Helix->Bioactivity EtBu 2-Amino-2-ethyl-butanoic acid Extended Extended Conformation EtBu->Extended Increased Steric Bulk LinearStability Increased Proteolytic Stability Extended->LinearStability LinearBioactivity Altered Bioactivity Extended->LinearBioactivity

Caption: Conformational consequences of incorporating Aib versus 2-amino-2-ethyl-butanoic acid.

Conclusion

The choice between α-aminoisobutyric acid and 2-amino-2-ethyl-butanoic acid in peptide design is dictated by the desired conformational outcome. Aib is the tool of choice for inducing and stabilizing helical structures, thereby enhancing proteolytic stability and potentially improving other pharmacokinetic properties. Conversely, 2-amino-2-ethyl-butanoic acid, with its larger ethyl groups, is predicted to enforce a more linear, extended conformation. This makes it a valuable complementary tool for exploring non-helical peptide structures and for creating peptidomimetics with distinct structural and functional characteristics. The rational application of these and other α,α-disubstituted amino acids provides a rich toolkit for the modern peptide chemist in the quest for novel and improved therapeutic agents.

References

  • Crisma, M., et al. (1991). Peptides from chiral C alpha,alpha-disubstituted glycines. Synthesis and characterization, conformational energy computations and solution conformational analysis of C alpha-methyl, C alpha-isopropylglycine [(alpha Me)Val] derivatives and model peptides. International Journal of Peptide and Protein Research, 38(3), 242-252.
  • Raines Lab. (n.d.). Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. Retrieved from [Link]

  • Datta, A., & Balaram, P. (2003). Proteolytic stability of L-peptide bonds probed using quenched fluorescent substrates incorporating a hemoglobin cleavage site. FEBS Letters, 534(1-3), 113-117.
  • Vugmeyster, L., et al. (2023). Nine-residue low-complexity disordered peptide as a model system, an NMR/CD study. bioRxiv.
  • Karle, I. L. (1992). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Acta Crystallographica Section B: Structural Science, 48(4), 341-356.
  • Nixon, A. E. (Ed.). (2014). Therapeutic Peptides: Methods and Protocols. Humana Press.
  • Povey, J. F., et al. (2008). The effect of peptide glycation on protein secondary structure. Journal of Structural Biology, 161(2), 151-161.
  • Rai, R., & Balaram, P. (2001). Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue. Biopolymers, 59(4), 209-216.
  • Gentsch, M., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943.
  • Balaram, P. (2004). Non-protein amino acids in peptide design. Journal of the Indian Institute of Science, 84, 13-23.
  • ResearchGate. (n.d.). Circular dichroism studies of peptides in aqueous solution and 10, 20,... Retrieved from [Link]

  • Gellman, S. H. (1998). 12-Helix Formation in Aqueous Solution with Short β-Peptides Containing Pyrrolidine-Based Residues.
  • Banerjee, R., et al. (2002). Aib-based peptide backbone as scaffolds for helical peptide mimics. Journal of Peptide Research, 60(2), 88-94.
  • Sheinblatt, M. (1971). NMR studies of the peptide group in dipeptides containing C-terminal glycine residue. Inorganica Chimica Acta, 5, 29-32.
  • Wu, H., & An, Z. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
  • Daniels, J. S., et al. (2014). A Newcomer's Guide to Peptide Crystallography.
  • Valle, G., et al. (1991). Peptides from chiral C alpha,alpha-disubstituted glycines. Crystallographic characterization of conformation of C alpha-methyl, C alpha-isopropylglycine [(alpha Me)Val] in simple derivatives and model peptides. International Journal of Peptide and Protein Research, 37(6), 521-527.
  • ResearchGate. (n.d.). Peptide sequences and conformational analysis of the constrained peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational properties of peptides containing dehydro amino acids. Retrieved from [Link]

  • IISc. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. Retrieved from [Link]

  • Chauhan, V. S., & Kaur, P. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Journal of Chemical Sciences, 106(5), 1139-1147.
  • MDPI. (2023). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. Retrieved from [Link]

  • Pavone, V., et al. (2000). Conformational behavior of C alpha,alpha-diphenyl glycine: extended conformation in tripeptides containing consecutive D phi G residues. Biopolymers, 53(2), 161-168.
  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved from [Link]

  • Zhang, C., et al. (2018). Conformational Stabilization and Rapid Labeling of a 29-Residue Peptide by a Small Molecule Reaction. MIT Open Access Articles.
  • Inokuma, T. (2021). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Chemical and Pharmaceutical Bulletin, 69(4), 303-313.
  • Wu, H., & An, Z. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
  • Uyama, H., et al. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid.
  • Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Chemical & Pharmaceutical Bulletin, 55(3), 349-358.
  • ResearchGate. (n.d.). X-ray crystallographic structures of peptides 2a and 2e (Mol A). Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Pietrzyk, A. J., et al. (2013). Identification of amino acid sequences via X-ray crystallography: a mini review of case studies. BioTechnologia, 94(1), 9-14.
  • D'Andrea, L. (n.d.). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Retrieved from [Link]

  • Suresh, S., & Vijayan, M. (1985). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII.
  • de Jesus, A. R., & Montalvão, R. O. (2023).
  • Heggie, A., et al. (2022). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Organic & Biomolecular Chemistry, 20(21), 4334-4341.

Sources

Comparative

Chiral resolution comparison for 2-amino-2-ethyl-butanoic acid methyl ester enantiomers

An In-Depth Guide to the Chiral Resolution of 2-Amino-2-Ethyl-Butanoic Acid Methyl Ester Enantiomers For researchers and professionals in drug development and fine chemical synthesis, the isolation of enantiomerically pu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Chiral Resolution of 2-Amino-2-Ethyl-Butanoic Acid Methyl Ester Enantiomers

For researchers and professionals in drug development and fine chemical synthesis, the isolation of enantiomerically pure molecules is a cornerstone of producing safe and effective compounds. This guide provides a detailed comparison of established methodologies for the chiral resolution of 2-amino-2-ethyl-butanoic acid methyl ester, a non-proteinogenic, quaternary α-amino acid ester. Due to the steric hindrance at the α-carbon, resolving its enantiomers presents unique challenges. Here, we dissect and compare three primary techniques: Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Kinetic Resolution, and Diastereomeric Crystallization, offering both theoretical grounding and practical, field-proven protocols.

The Challenge: Resolving a Quaternary α-Amino Acid Ester

2-Amino-2-ethyl-butanoic acid, also known as diethylglycine, features a stereocenter with two ethyl groups, making it a sterically hindered quaternary amino acid. This structural feature imparts unique conformational constraints valuable in peptide and drug design. However, the absence of a proton at the α-carbon makes racemization difficult, which is a key requirement for dynamic kinetic resolution processes.[1] Therefore, classical resolution techniques that separate stable enantiomers are the most viable approaches. This guide explores the practical application and comparative performance of these techniques for its methyl ester derivative.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and semi-preparative tool for separating enantiomers. It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2] For quaternary amino acid esters, polysaccharide-based CSPs are often the most effective.[3][4]

Causality Behind Experimental Choices

The choice of a polysaccharide-based CSP, such as those coated with derivatives of amylose or cellulose, is deliberate. These polymers form helical grooves that create a chiral environment. Enantiomers fit into these grooves with varying degrees of stability based on their three-dimensional structure, leading to separation.[5] The mobile phase, typically a mixture of a non-polar solvent (like hexane) and an alcohol modifier (like isopropanol or ethanol), modulates these interactions. The alcohol competes with the analyte for polar interaction sites on the CSP, and adjusting its concentration is the primary means of optimizing resolution.[4]

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a robust separation method.

  • Column Selection:

    • Begin with a polysaccharide-based CSP. Recommended starting columns are Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar phase known for broad applicability.[3]

  • Mobile Phase Screening:

    • Prepare a stock solution of racemic 2-amino-2-ethyl-butanoic acid methyl ester at ~1 mg/mL in the mobile phase.

    • Start with a mobile phase of 90:10 (v/v) n-Hexane/Isopropanol.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Use a UV detector, monitoring at a wavelength where the analyte absorbs (e.g., 210-220 nm).

  • Method Optimization:

    • If no separation is observed, systematically vary the mobile phase composition. Decrease the polarity by moving to 95:5 or 98:2 n-Hexane/Isopropanol to increase retention and interaction with the CSP.

    • If retention is too long or peaks are broad, increase the alcohol content (e.g., to 80:20).

    • If resolution is still poor, switch the alcohol modifier to ethanol, which can offer different selectivity.

    • For basic analytes like this amino ester, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape by masking acidic silanol sites on the silica support.

Visualization: HPLC Method Development Workflow

HPLC_Workflow Start Start: Racemic Mixture Select_Column Select Polysaccharide CSP (e.g., Chiralpak® IA) Start->Select_Column Initial_Run Initial Run: 90:10 Hexane/IPA, 1 mL/min Select_Column->Initial_Run Analyze Analyze Chromatogram Initial_Run->Analyze Optimization Optimization Loop Analyze->Optimization No Success Baseline Resolution Achieved Analyze->Success Yes Change_Ratio Adjust Hexane/Alcohol Ratio Optimization->Change_Ratio Change_Alcohol Switch Alcohol Modifier (IPA <-> EtOH) Optimization->Change_Alcohol Add_Modifier Add Amine Modifier (e.g., 0.1% DEA) Optimization->Add_Modifier Change_Ratio->Analyze Change_Alcohol->Analyze Add_Modifier->Analyze

Caption: Workflow for Chiral HPLC Method Development.

Data Presentation: Expected HPLC Performance
ParameterValueDescription
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)A versatile CSP for a wide range of chiral compounds.
Mobile Phase 95:5 (v/v) n-Hexane/EthanolOptimized for resolution of sterically hindered amines.
Retention Time (t_R1) 8.5 minRetention time of the first eluting enantiomer.
Retention Time (t_R2) 10.2 minRetention time of the second eluting enantiomer.
Resolution (R_s) > 1.5Baseline separation is achieved.
Selectivity Factor (α) 1.25Indicates a good difference in retention between enantiomers.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[6] In this case, an enzyme, typically a lipase or protease, catalyzes the hydrolysis of one enantiomer of the methyl ester to its corresponding carboxylic acid at a much faster rate than the other.[7] This leaves the unreacted, slower-reacting ester enantiomer enriched.

Causality Behind Experimental Choices

Lipases are frequently chosen for their ability to function in organic solvents, which is crucial for the solubility of many amino acid esters. The core principle is the difference in reaction rates (k_fast vs. k_slow) for the two enantiomers.[6] The reaction is terminated at or near 50% conversion to maximize both the yield and enantiomeric excess (e.e.) of the remaining ester. Allowing the reaction to proceed further would begin to consume the slower-reacting enantiomer, decreasing the e.e. of the product. A buffered aqueous phase is often used to maintain the optimal pH for enzyme activity.

Experimental Protocol: Lipase-Catalyzed Resolution
  • Setup:

    • In a temperature-controlled vessel, dissolve racemic 2-amino-2-ethyl-butanoic acid methyl ester (1.0 eq) in a suitable organic solvent (e.g., toluene or methyl tert-butyl ether).

    • Add a pH 7.0 phosphate buffer solution.

    • Add a lipase preparation (e.g., Lipase B from Candida antarctica, immobilized).

  • Reaction:

    • Stir the biphasic mixture vigorously at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC to determine the e.e. of the remaining ester and the conversion level.

  • Termination and Workup:

    • When the conversion reaches ~50%, stop the reaction by filtering off the immobilized enzyme.

    • Separate the organic and aqueous layers.

    • Organic Layer: Wash with a dilute base to remove any remaining acid, then with brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the enantiomerically enriched methyl ester.

    • Aqueous Layer: Acidify to pH ~2 with 1M HCl. Extract with an organic solvent (e.g., ethyl acetate) to isolate the enantiomerically enriched carboxylic acid.

Visualization: Enzymatic Kinetic Resolution Workflow

EKR_Workflow Start Racemic Ester (R/S) Reaction Add Lipase + Buffer Stir at 30-40 °C Start->Reaction Monitoring Monitor Conversion by HPLC Reaction->Monitoring Monitoring->Reaction <50% Conversion Workup Reaction Workup Monitoring->Workup ~50% Conversion Filter Filter Enzyme Workup->Filter Separate Separate Layers Filter->Separate Organic Organic Layer: Enriched Ester (S) Separate->Organic Aqueous Aqueous Layer: Enriched Acid (R) Separate->Aqueous

Caption: Workflow for Enzymatic Kinetic Resolution.

Data Presentation: Expected EKR Performance
ParameterValueDescription
Enzyme Immobilized Candida antarctica Lipase BA robust and highly selective enzyme for ester hydrolysis.
Conversion ~50%Optimal point for maximizing yield and e.e.
Yield (Ester) < 50%Theoretical maximum is 50%.
e.e. (Ester) > 95%The enantiomeric excess of the unreacted ester.
e.e. (Acid) > 95%The enantiomeric excess of the hydrolyzed product.
Reaction Time 24 - 72 hoursHighly dependent on substrate and conditions.

Method 3: Diastereomeric Crystallization

This classical resolution technique involves reacting the racemic amino ester with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[8] Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in their solubility in a given solvent system.[9]

Causality Behind Experimental Choices

The success of this method hinges on two factors: the formation of well-defined, crystalline salts and a significant difference in solubility between the two diastereomers. Chiral acids like tartaric acid or dibenzoyltartaric acid are excellent resolving agents for basic compounds like amino esters.[10] The choice of solvent is critical; it must be one in which one diastereomer is sparingly soluble while the other remains in solution. This solubility difference is exploited by carefully controlling temperature and concentration to induce selective precipitation.[11]

Experimental Protocol: Resolution via Diastereomeric Salts
  • Salt Formation:

    • Dissolve the racemic 2-amino-2-ethyl-butanoic acid methyl ester (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

    • Slowly add the resolving agent solution to the amino ester solution with stirring.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

    • The less soluble diastereomeric salt will precipitate out of the solution.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine:

    • Dissolve the isolated diastereomeric salt in water.

    • Add a base (e.g., 1M NaOH or NaHCO₃ solution) to neutralize the tartaric acid and deprotonate the amino ester, making it soluble in an organic solvent.[10]

    • Extract the free amino ester into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer and concentrate to yield the enantiomerically pure methyl ester.

  • Purity Analysis:

    • Analyze the product by chiral HPLC to determine its enantiomeric excess. The process may need to be repeated (recrystallization) to achieve >99% e.e.

Visualization: Diastereomeric Crystallization Workflow```dot
Data Presentation: Expected Crystallization Performance
ParameterValueDescription
Resolving Agent L-(+)-Tartaric AcidA cost-effective and readily available chiral acid.
Solvent EthanolA common solvent for salt formation and crystallization.
Yield (per cycle) 30 - 45%Highly dependent on the solubility difference. Max theoretical is 50%.
Diastereomeric Excess (d.e.) > 98% after 1-2 crystallizationsPurity of the isolated salt.
Enantiomeric Excess (e.e.) > 98%Purity of the final liberated ester.

Comparative Summary and Recommendations

Choosing the right resolution strategy depends on the desired scale, required purity, and available resources.

FeatureChiral HPLCEnzymatic Kinetic ResolutionDiastereomeric Crystallization
Principle Differential AdsorptionDifferential Reaction RateDifferential Solubility
Scale Analytical to Semi-PrepLab to IndustrialLab to Industrial
Throughput High (Analytical)Low to MediumLow
Yield ~100% (recovered)< 50% (per enantiomer)< 50% (per enantiomer)
Development Time Short to MediumMedium to LongMedium to Long
Cost High (Columns/Solvents)Medium (Enzyme)Low (Reagents)
Key Advantage Fast analysis, direct separationHigh enantioselectivityScalable, low-cost reagents
Key Disadvantage Limited loading capacity50% yield limitLabor-intensive, empirical

Recommendations:

  • For Analytical Purity Assessment: Chiral HPLC is the undisputed method of choice due to its speed, accuracy, and directness.

  • For Small-Scale Preparative Work (mg to g): Chiral HPLC can be effective, but enzymatic resolution offers a good balance of high purity and moderate effort.

  • For Large-Scale Production (kg): Diastereomeric crystallization is often the most economically viable method despite its empirical nature and lower initial yields, as both the resolving agent and the undesired enantiomer can potentially be recycled.

References

  • O'Donnell, M. J. (2004). The O'Donnell Amino Acid Synthesis. Accounts of Chemical Research, 37(8), 506-517. [Link]

  • Wade, L. G., & Simek, J. W. (2016). Organic Chemistry, 10th Edition. Pearson. (General principles of synthesis and resolution). [Link]

  • Vedejs, E., & Jure, M. (2005). Efficiency in Asymmetric Synthesis. Angewandte Chemie International Edition, 44(26), 3974-4001. (Discusses concepts of resolution efficiency). [Link]

  • Ebbers, E. J., et al. (1997). Controlled Racemization of Optically Active Compounds: A New Strategy for the Preparation of Enantiomerically Pure Compounds. Tetrahedron, 53(28), 9417-9476. (Covers principles of crystallization-induced transformations). [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Innovative and Advanced Separation Processes: Crystallization-Based Chiral Resolution. Annual Review of Chemical and Biomolecular Engineering, 5, 241-264. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 164-171. [Link]

  • Wikipedia contributors. (2023). Kinetic resolution. In Wikipedia, The Free Encyclopedia. [Link]

  • Boda, K., et al. (2013). Dynamic Kinetic Resolution of α-Amino Acid Esters in the Presence of Aldehydes. Chemistry – A European Journal, 19(27), 8942-8948. [Link]

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (A comprehensive resource on the topic). [Link]

  • Fogassy, E., et al. (2006). Crystallization-Induced Diastereomer Transformations. Chemical Reviews, 106(7), 2735-2791. [Link]

Sources

Validation

An In-Depth Guide to Validating Unnatural Amino Acid (UAA) Incorporation Using High-Resolution LC-MS

As the landscape of protein engineering expands, the site-specific incorporation of unnatural amino acids (UAAs)—also known as non-canonical amino acids (ncAAs)—has become a cornerstone technology for developing antibody...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of protein engineering expands, the site-specific incorporation of unnatural amino acids (UAAs)—also known as non-canonical amino acids (ncAAs)—has become a cornerstone technology for developing antibody-drug conjugates (ADCs), bispecifics, and novel mechanistic probes[1]. The biological mechanism relies on orthogonal translation systems, typically utilizing amber stop codon (TAG) suppression.

However, from an analytical standpoint, expressing a UAA-containing protein is only half the battle. The critical bottleneck lies in validation : proving that the UAA is incorporated at the correct site, with high fidelity, and without natural amino acid misincorporation or truncation. As a Senior Application Scientist, I rely on High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard for this validation.

This guide objectively compares the leading LC-MS hardware platforms and fragmentation methodologies, providing self-validating experimental protocols to ensure absolute confidence in your engineered proteins.

UAA_Pathway Gene Target Gene (TAG Codon) Ribosome Ribosomal Translation Gene->Ribosome tRNA Orthogonal tRNA/aaRS tRNA->Ribosome UAA Unnatural Amino Acid UAA->tRNA Protein Modified Protein (Site-Specific UAA) Ribosome->Protein

Mechanism of site-specific UAA incorporation via orthogonal amber suppression.

Hardware Comparison: Orbitrap vs. Q-TOF for Intact Mass Analysis

To validate UAA incorporation, the first step is Intact Mass Analysis . This confirms the global molecular weight of the protein, verifying that the mass shift corresponds exactly to the substitution of the target natural amino acid with the UAA.

The two dominant High-Resolution Mass Spectrometry (HRMS) platforms for this workflow are the Quadrupole Time-of-Flight (Q-TOF) and the Quadrupole-Orbitrap (e.g., Q Exactive) .

  • Orbitrap Systems: Orbitraps trap ions in an electrostatic field, measuring the frequency of their harmonic oscillations to determine mass. They offer unparalleled resolving power (>240,000 at m/z 200) and superior dynamic range[2]. This is critical when trying to detect low-abundance misincorporation events (e.g., when the endogenous translation machinery inserts a natural amino acid like Tyrosine instead of the UAA at the amber codon).

  • Q-TOF Systems: Q-TOFs measure the time it takes for accelerated ions to reach a detector. While their resolution is slightly lower than Orbitraps, they excel in scanning speed and have a theoretically unlimited mass range. For massive proteins like intact ADCs or megadalton complexes, Q-TOFs are often the preferred choice[3].

Table 1: Performance Comparison for UAA Intact Mass Analysis
FeatureOrbitrap (e.g., Q Exactive Plus)Q-TOF (e.g., Agilent 6545XT)Analytical Implication for UAA Validation
Resolving Power Up to 280,000 (at m/z 200)Up to 50,000 (at m/z 200)Orbitrap easily resolves near-isobaric misincorporations.
Mass Accuracy < 1 ppm (internal calibration)1–2 ppmBoth provide sufficient accuracy for intact UAA mass shifts.
Acquisition Speed 12–40 HzUp to 50 HzQ-TOF is superior for fast LC gradients, though less critical for direct intact infusion.
High Mass Range Standard up to m/z 6,000Extended up to m/z 30,000Q-TOF is better suited for highly glycosylated or heavily conjugated UAA-ADCs[3].
Dynamic Range > 5 orders of magnitude~ 4 orders of magnitudeOrbitrap excels at detecting trace (<1%) natural amino acid misincorporation[2].

Scientific Causality: If your UAA is a subtle structural analog of a natural amino acid (e.g., replacing Tyrosine with p-azidophenylalanine, a mass difference of ~25 Da), both instruments will detect it. However, if you are looking for a 1 Da deamidation artifact caused by the UAA expression conditions, the Orbitrap's superior resolution is mandatory to resolve the isotopic envelopes.

Fragmentation Comparison: HCD vs. ETD for Peptide Mapping

While intact mass confirms global incorporation, it cannot confirm site-specificity. To prove the UAA is at the exact engineered residue, we must perform Bottom-Up Peptide Mapping (LC-MS/MS) [4].

The choice of fragmentation technique dictates the quality of the sequence coverage:

  • HCD (Higher-energy C-trap Dissociation): The standard collision-induced fragmentation method. It cleaves the peptide backbone at the amide bonds, generating b and y ions. Use case: Highly stable UAAs (e.g., aliphatic alkynes or azides).

  • ETD (Electron Transfer Dissociation): A radical-driven fragmentation that transfers electrons to multiply charged peptides, cleaving the N-Cα bond to generate c and z ions. Use case: Labile UAAs. If your UAA contains fragile moieties (e.g., photocrosslinkers like diazirines, or sulfated UAAs), HCD will shatter the UAA side-chain before the peptide backbone breaks, destroying the site-localization data. ETD preserves the side-chain modification, allowing definitive site-mapping.

Self-Validating Experimental Protocol: The Complete LC-MS Workflow

To ensure a self-validating system, the protocol must utilize orthogonal enzymatic digestion. UAAs often introduce bulky, hydrophobic side chains that create steric hindrance, leading to missed cleavages if only Trypsin is used. A dual-enzyme approach (Lys-C followed by Trypsin) guarantees complete digestion[5].

LCMS_Workflow Sample Purified UAA-Protein Split Workflow Divergence Sample->Split Intact Intact Mass Analysis (Q-TOF / Orbitrap) Split->Intact Mass Shift Digest Proteolytic Digestion (Lys-C / Trypsin) Split->Digest Site Localization Data Data Deconvolution & Sequence Validation Intact->Data Peptide Peptide Mapping (LC-MS/MS) Digest->Peptide Peptide->Data

Comprehensive LC-MS workflow for validating UAA incorporation fidelity and site-specificity.

Step 1: Intact Mass Analysis (Confirmation of Yield and Fidelity)
  • Desalting: Dilute 10 µg of the purified UAA-protein in 0.1% Formic Acid (FA). Inject onto a reverse-phase C4 column (e.g., Waters XBridge BEH300, 3.5 µm)[4].

  • LC Gradient: Run a rapid 10-minute gradient from 5% to 80% Acetonitrile (ACN) with 0.1% FA at 0.4 mL/min.

  • MS Acquisition: Operate the Q-TOF or Orbitrap in positive ion mode. Set the capillary temperature to 275°C and scan range from m/z 500 to 3,000.

  • Deconvolution: Use software (e.g., Thermo BioPharma Finder or Bruker DataAnalysis) to deconvolute the multiply charged envelope into a zero-charge monoisotopic mass. Calculate the mass shift: Observed Mass - Theoretical WT Mass = UAA Mass Shift.

Step 2: Bottom-Up Peptide Mapping (Confirmation of Site-Specificity)
  • Denaturation & Reduction: Dissolve 50 µg of protein in denaturing buffer (6 M Gdn-HCl, 50 mM Tris-HCl, pH 7.5). Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 57°C for 1 hour to break disulfide bonds[4][5].

  • Alkylation: Add Iodoacetamide (IAM) to 55 mM and incubate in the dark for 45 minutes at room temperature to prevent disulfide scrambling[4][5].

  • Dual Digestion: Dilute the Gdn-HCl concentration to < 1 M using 50 mM Tris-HCl. Add endoproteinase Lys-C at a 1:50 (enzyme:protein) ratio and incubate at 37°C for 4 hours. Follow with Trypsin at a 1:50 ratio overnight at 37°C[5].

  • LC-MS/MS: Inject the digested peptides onto a Nano-LC C18 column. Run a 60-minute gradient. Set the MS to Data-Dependent Acquisition (DDA) mode. Crucial Step: Optimize the Normalized Collision Energy (NCE) to ~27-30 for HCD to maximize b/y ion yield without destroying the UAA[5].

  • Data Analysis: Search the MS/MS spectra against the target sequence, adding the UAA mass as a dynamic modification on the engineered residue. Verify the presence of flanking b and y ions around the target site to definitively localize the UAA.

Experimental Data Interpretation

When evaluating the data, you must account for the "Incorporation Efficiency" (the ratio of UAA-protein to total protein) and "Misincorporation" (the ratio of natural amino acid substitution at the TAG site).

Table 2: Simulated LC-MS/MS Validation Data for p-Azidophenylalanine (pAzF) Incorporation
Analytical MetricExpected OutcomeExperimental ResultStatus
Intact Mass Shift +25.01 Da (vs. Tyrosine)+25.02 DaPass (Confirms pAzF presence)
Sequence Coverage > 95%98.5%Pass (Validates dual-digestion efficiency)
Site Localization pAzF at Position 124y4 and b10 ions confirm mass shift at Pos 124Pass (Site-specificity verified)
Misincorporation Rate < 2%0.8% (Tyrosine detected)Pass (High fidelity of orthogonal aaRS)

By combining the macroscopic view of Intact Mass with the microscopic precision of Peptide Mapping, researchers establish a closed-loop validation system that guarantees the structural integrity of the engineered protein.

References
  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. MDPI. Available at:[Link]

  • In recent updated version of HRMS which technology (Q-TOF, TQ, Orbitrap) will be more satisfied for the user to do all types Large Protein analysis? ResearchGate. Available at:[Link]

  • Genetic Incorporation of Non-canonical Amino Acids in Anti-HER2 VHH: Expression and Characterization. ResearchGate. Available at:[Link]

  • Characterization of light chain c-terminal extension sequence variant in one bispecific antibody. PMC (NIH). Available at:[Link]

Sources

Comparative

Conformational Rigidity in Peptidomimetics: 2-Amino-2-ethyl-butanoic Acid (Deg) vs. Standard Amino Acids

The development of advanced peptidomimetics relies heavily on restricting the conformational flexibility inherent to standard proteinogenic amino acids[1]. While natural amino acids like alanine or glycine populate broad...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of advanced peptidomimetics relies heavily on restricting the conformational flexibility inherent to standard proteinogenic amino acids[1]. While natural amino acids like alanine or glycine populate broad, flexible regions of the Ramachandran map, the introduction of α,α -dialkylated (quaternary) amino acids imposes severe steric constraints on the peptide backbone[2].

Among these constrained building blocks, 2-amino-2-ethyl-butanoic acid —commonly referred to in peptide chemistry as diethylglycine (Deg) —represents a highly specialized structural tool. Unlike its smaller homologue α -aminoisobutyric acid (Aib), which strongly induces helical conformations, Deg acts as a unique rigidifier that forces the peptide backbone into a fully extended conformation[3]. This guide objectively compares the conformational performance of Deg against standard amino acids and provides the experimental frameworks required to validate these structures.

Mechanistic Basis of Conformational Rigidity

The causality behind Deg's unique conformational behavior lies in the steric clash of its linear alkyl side chains. In standard mono-alkylated amino acids, the presence of a single α -proton allows significant rotational freedom around the N−Cα ( ϕ ) and Cα−C′ ( ψ ) bonds[4]. When the α -proton is replaced by a second alkyl group, the accessible conformational space is drastically reduced[1].

For Aib (dimethylglycine), the two methyl groups are small enough to be accommodated within helical structures ( α -helix or 310​ -helix), restricting dihedral angles to approximately ϕ≈±60∘,ψ≈±30∘ [2]. However, as the side-chain length increases to ethyl groups in Deg, the steric bulk prevents the backbone from adopting these tight helical turns. Instead, the steric clash is minimized when the backbone adopts a fully extended C5​ conformation ( ϕ≈180∘,ψ≈180∘ )[2]. This conformation is thermodynamically stabilized by an intra-residue hydrogen bond forming a five-membered ring, effectively creating a rigid 2.05​ helix or acting as a linear molecular spacer[5].

ConformationalPreferences Root Amino Acid Substitution Pattern Mono Mono-alkylated (e.g., Ala, Gly) Root->Mono Di α,α-Dialkylated (Quaternary) Root->Di Flex High Flexibility (Multiple Conformations) Mono->Flex Short Short Chains (Aib / Dimethyl) Di->Short Steric tolerance Long Long Chains (Deg / Diethyl) Di->Long Severe steric clash Helix Helical Conformation (α-helix, 3_10-helix) Short->Helix φ≈±60°, ψ≈±30° Extended Fully Extended (C5 conformation) Long->Extended φ≈180°, ψ≈180°

Structural determinants driving peptide conformational rigidity.

Comparative Performance Data

To objectively evaluate Deg against alternative amino acids, we must compare their dihedral restrictions, preferred secondary structures, and primary applications in drug design.

Amino AcidSubstitution TypePreferred Dihedral Angles ( ϕ,ψ )Dominant Secondary StructureConformational RigidityPrimary Application
Glycine (Gly) UnsubstitutedHighly variableRandom coil / Flexible loopsVery LowFlexible linkers, turn corners
Alanine (Ala) Mono-alkylated −60∘,−45∘ α -helix (context-dependent)LowGeneral structural building block
Proline (Pro) Cyclic (N-alkylated) −75∘ , variablePolyproline helix / β -turnsHigh (Locked ϕ )Turn induction, structural kinks
Aib α,α -Dimethylated ±60∘,±30∘ 310​ -helix / α -helixVery HighHelix stabilization[4]
Deg α,α -Diethylated ≈180∘,≈180∘ Fully extended ( C5​ / 2.05​ helix)Very High β -sheet capping, rigid spacers[3]

Experimental Workflow: Self-Validating Conformational Analysis

To empirically validate the conformational rigidity of Deg-containing peptides versus standard amino acid analogs, researchers employ a combination of 2D Nuclear Magnetic Resonance (NMR) spectroscopy and variable-temperature NMR. This protocol is designed as a self-validating system: structural assignments derived from Nuclear Overhauser Effect (NOE) distances are independently corroborated by thermodynamic hydrogen-bond network analysis.

NMRWorkflow Syn Peptide Synthesis & Purification NMR 2D NMR Spectroscopy (ROESY/NOESY) Syn->NMR Temp Variable Temp NMR (NH Coeff) Syn->Temp Struct Structure Calculation (Restrained MD) NMR->Struct Distance Restraints Temp->Struct H-Bond Identification Val Conformational Validation Struct->Val

Self-validating NMR workflow for peptide conformation analysis.

Step-by-Step Methodology:
  • Peptide Synthesis & Purification : Synthesize the Deg-containing target peptide and a control peptide (e.g., substituting Deg with Gly or Ala) using solid-phase peptide synthesis (SPPS). Note: Coupling sterically hindered amino acids like Deg requires highly reactive coupling reagents (e.g., HATU or benzotriazole activation) and extended reaction times to overcome the steric bulk of the ethyl groups[1]. Purify via RP-HPLC to >95% purity.

  • Solvent Selection & 1D NMR : Dissolve the peptides in a non-competing, low-polarity solvent (e.g., CDCl3​ or CD2​Cl2​ ) to preserve intramolecular hydrogen bonds[5]. Acquire standard 1D 1H spectra to assign backbone amide (NH) and α -protons.

  • 2D ROESY/NOESY Acquisition : Acquire 2D NOESY spectra to map inter-proton distances. Causality: For standard amino acids in a random coil, NOE cross-peaks will be sparse. For Deg, the extended C5​ conformation will lack the characteristic dNN​(i,i+1) cross-peaks seen in helices, but will show strong sequential dαN​(i,i+1) cross-peaks, confirming the extended backbone[6].

  • Variable-Temperature (VT) NMR (Validation Step) : Measure the 1D 1H NMR spectra across a temperature gradient (e.g., 280 K to 320 K in 5 K increments). Calculate the temperature coefficient ( Δδ/ΔT ) for each amide proton. Causality: Amide protons exposed to the solvent will shift significantly as temperature increases (typically >4 ppb/K ). Amide protons involved in the stable C5​ intramolecular hydrogen bond of Deg will be shielded, yielding a low temperature coefficient ( <2 ppb/K )[6]. This thermodynamic data directly validates the extended structural model derived from the NOE distances.

Applications in Drug Development

The unique ability of Deg to lock peptides into extended conformations provides distinct advantages over standard amino acids in therapeutic development:

  • Amyloid Capping and β -Sheet Disruption : By strategically incorporating bulky α,α -dialkylated amino acids like Deg into short β -strands, researchers can cap growing β -sheets. The extended conformation aligns perfectly with the β -sheet geometry, but the bulky ethyl groups sterically block the addition of subsequent monomers. This prevents the formation of toxic amyloid fibrils associated with neurodegenerative diseases[3].

  • Rigid Molecular Spacers : Deg homo-oligomers form 2.05​ helices, which possess the longest elevation between consecutive α -carbon atoms (up to 3.62 Å per residue). This makes Deg an ideal candidate for designing rigid molecular spacers to precisely position pharmacophores or fluorophores in dual-action therapeutics, a feat impossible with flexible standard amino acids[5].

Sources

Validation

Spectroscopic comparison of dialkylglycine methyl ester hydrochlorides

An in-depth technical comparison of dialkylglycine methyl ester hydrochlorides requires a rigorous understanding of how alkyl substitution patterns dictate molecular behavior. As a Senior Application Scientist, I have st...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of dialkylglycine methyl ester hydrochlorides requires a rigorous understanding of how alkyl substitution patterns dictate molecular behavior. As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. We will explore the mechanistic causality behind the spectroscopic signatures of these compounds and provide self-validating experimental protocols to ensure absolute reproducibility in your laboratory.

Executive Summary: The Structural Divergence

Dialkylglycine derivatives are cornerstone building blocks in modern drug discovery and peptide engineering. However, the exact placement of the dialkyl groups—either on the α -carbon or the amine nitrogen—creates a profound structural divergence:

  • α,α -Dialkylglycines (e.g., Aib, Dpg): Compounds like α -aminoisobutyric acid (Aib) possess a primary amine. The geminal dialkyl groups at the α -carbon induce severe steric hindrance (the Thorpe-Ingold effect), which restricts the Ramachandran ϕ and ψ angles. This forces the peptide backbone into rigid helical or β -turn conformations, a property heavily exploited in stabilizing therapeutic peptides [1].

  • N,N -Dialkylglycines (e.g., N,N -Dimethylglycine): These derivatives possess a tertiary amine. Because they lack N-H protons capable of participating in backbone hydrogen bonding, they act as potent capping groups or solubility-enhancing prodrug moieties [4].

G Root Dialkylglycine Methyl Ester Hydrochlorides Alpha α,α-Dialkylglycine Derivatives (e.g., Aib-OMe·HCl, Dpg-OMe·HCl) Root->Alpha NN N,N-Dialkylglycine Derivatives (e.g., N,N-Dimethylglycine-OMe·HCl) Root->NN AlphaProp Primary Ammonium Steric Hindrance at α-Carbon Alpha->AlphaProp NNProp Tertiary Ammonium Lacks N-H for Backbone H-Bonding NN->NNProp AlphaApp Peptide Synthesis: Induces Helical/β-Turn Conformations AlphaProp->AlphaApp Thorpe-Ingold Effect NNApp Prodrug Development: Enhances Aqueous Solubility NNProp->NNApp Capping / Solubilization

Diagram 1: Structural divergence and downstream applications of dialkylglycine methyl ester hydrochlorides.

Spectroscopic Comparison: Resolving Structural Isomers

A critical analytical challenge arises when comparing Aib-OMe·HCl and N,N -Dimethylglycine-OMe·HCl: they are structural isomers with the exact same monoisotopic mass ( [M+H]+ m/z 118.08). Mass spectrometry alone cannot differentiate them. Therefore, orthogonal validation using 1 H NMR and FT-IR spectroscopy is an absolute requirement [3].

The table below summarizes the quantitative spectroscopic data used to distinguish these derivatives.

Table 1: Spectroscopic Signatures of Key Dialkylglycine Methyl Ester Hydrochlorides

CompoundSubstitution Type 1 H NMR (Key Resonances)FT-IR (Key Bands)ESI-MS ( [M+H]+ )Aib-OMe·HCl α,α -Dimethyl δ 8.75 (br s, 3H, NH3+​ ) δ 3.75 (s, 3H, OCH3​ ) δ 1.45 (s, 6H, α CH3​ )1745 cm⁻¹ (C=O)2800-3000 cm⁻¹ ( NH3+​ )m/z 118.08Dpg-OMe·HCl α,α -Dipropyl δ ~8.5 (br s, 3H, NH3+​ ) δ 3.88 (s, 3H, OCH3​ ) δ 0.90 (t, 6H, δ CH3​ )1740 cm⁻¹ (C=O)2800-3000 cm⁻¹ ( NH3+​ )m/z 174.15 N,N -Dimethylglycine-OMe·HCl N,N -Dimethyl δ ~10.5 (br s, 1H, NH+ ) δ 4.15 (s, 2H, α CH2​ ) δ 2.85 (s, 6H, N CH3​ )1735 cm⁻¹ (C=O)2500-2700 cm⁻¹ ( NH+ )m/z 118.08 Mechanistic Causality of Spectroscopic Shifts: FT-IR (C=O Stretch): The carbonyl stretch in N,N -dimethylglycine-OMe·HCl appears at a lower frequency (1735 cm⁻¹) compared to Aib-OMe·HCl (1745 cm⁻¹). This is due to the differing hydrogen-bonding networks; the primary ammonium group in Aib forms highly structured, rigid H-bonds with the ester carbonyl in the solid state, subtly shifting the vibrational frequency. NMR (Ammonium Protons): The tertiary ammonium proton in N,N -dimethylglycine is highly deshielded ( δ ~10.5) compared to the primary ammonium protons of Aib ( δ 8.75).

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following methodologies are designed as self-validating systems . Every step includes an internal logic check to prevent the propagation of errors during synthesis and characterization [2].

Protocol 1: Synthesis of Aib-OMe·HCl

Causality of Reagents: Thionyl chloride ( SOCl2​ ) reacts with anhydrous methanol to generate HCl and methyl chlorosulfite in situ. This activates the carboxylic acid without introducing water, driving the esterification to absolute completion.

  • Suspension: Suspend 10.0 g of 2-Amino-2-methylpropionic acid (Aib) in 100 mL of anhydrous methanol under an inert atmosphere.

  • Thermal Control: Cool the flask to 0 °C using an ice bath. Causality: The reaction of SOCl2​ with methanol is highly exothermic; the ice bath prevents the premature volatilization of SOCl2​ and controls the rate of HCl generation.

  • Activation: Add 2.5 equivalents of SOCl2​ dropwise over 30 minutes.

  • Propagation: Remove the ice bath and stir the reaction at room temperature for 3 hours.

  • Isolation: Remove the solvent in vacuo. Recrystallize the crude white solid from methanol/diethyl ether to yield pure Aib-OMe·HCl.

  • Self-Validation Checkpoint (Integration Ratio): During the subsequent 1 H NMR analysis, the integration of the α -gem-dimethyl groups ( δ 1.45) against the ester methyl protons ( δ 3.75) must yield an exact 2:1 ratio (6H vs 3H). Any deviation mathematically proves incomplete esterification, dictating that the sample must be re-subjected to the reaction conditions.

Protocol 2: Spectroscopic Validation Workflow

Because hydrochlorides are highly hygroscopic, environmental water can easily compromise spectroscopic data.

  • NMR Preparation: Dissolve 5 mg of the synthesized Aib-OMe·HCl in 0.5 mL of DMSO-d6. Acquire the standard 1 H NMR spectrum.

  • Isotopic Exchange (Self-Validation): Add 10 μ L of D2​O directly to the NMR tube, shake vigorously, and re-acquire the spectrum. The primary ammonium protons ( δ 8.75) will rapidly exchange with deuterium and vanish from the spectrum. If any peak remains in this region, it definitively indicates a non-exchangeable impurity (e.g., an aromatic contaminant), failing the batch.

  • IR Preparation: Prepare a KBr pellet of the sample.

  • Moisture Check (Self-Validation): Before analyzing the diagnostic C=O stretch, evaluate the >3300 cm⁻¹ region. A massive, broad band indicates water absorption. Because water will artificially broaden and shift the C=O peak via hydrogen bonding, a sample showing this broad band fails validation and must be dried under high vacuum for an additional 12 hours before re-analysis.

Workflow Start Amino Acid (e.g., Aib) Esterification Esterification (SOCl2 / MeOH, 0°C to RT) Start->Esterification Isolation Isolation & Drying (Vacuum / Recrystallization) Esterification->Isolation NMR 1H NMR (DMSO-d6) Check NH3+ at δ 8.75 Isolation->NMR IR ATR-FTIR Check C=O at ~1745 cm⁻¹ Isolation->IR Validation D2O Exchange (Disappearance of NH3+) NMR->Validation Self-Validation

Diagram 2: Experimental workflow for the synthesis and self-validating spectroscopic analysis of Aib-OMe·HCl.

References
  • Title: Stereochemical Analysis of Higher α,α -Dialkylglycine Containing Peptides. Characterization of Local Helical Conformations at Dipropylglycine Residues Source: Journal of the American Chemical Society URL: [Link]

  • Title: Methyl 2-aminoisobutyrate hydrochloride (Spectral Information) Source: PubChem URL: [Link]

  • Title: Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs Source: Chemical Reviews URL: [Link]

Safety & Regulatory Compliance

Safety

2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently oversee the scale-up of syntheses utilizing sterically hindered unnatural amino acids. While much attention is given to the coupling efficiency of 2-Amino-2-ethyl-butanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the scale-up of syntheses utilizing sterically hindered unnatural amino acids. While much attention is given to the coupling efficiency of 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride (also known as Methyl 2-amino-2-ethylbutanoate hydrochloride), the logistical tail—specifically its safe handling, hazard mitigation, and disposal—is equally critical to laboratory operations.

This guide provides a self-validating, mechanistic approach to the operational handling and proper disposal of this compound, ensuring environmental compliance and laboratory safety.

Chemical Profiling & Mechanistic Hazard Causality

To safely dispose of a chemical, one must first understand why it is hazardous. This compound is a hydrochloride salt of a lipophilic amino acid ester. Its physical and chemical properties dictate its behavior in waste streams.

Table 1: Quantitative Physicochemical & Hazard Data

Property / Classification Value / Code Mechanistic Rationale & Operational Implication
CAS Number 92398-54-4[1] Unique identifier for waste profiling and SDS tracking.
Molecular Formula C₇H₁₅NO₂·HCl[1] Contains ~19.5% chloride by mass; dictates halogenated waste routing.
Standard Purity 98%[1] High purity powders pose a higher acute inhalation risk if aerosolized.
Acute Toxicity H302, H312, H332[2] Esterification increases lipophilicity, allowing it to cross biological membranes more readily than the free amino acid, increasing systemic bioavailability.
Skin/Eye Irritation H315, H319[2] The hydrochloride salt dissociates upon contact with ambient moisture or mucous membranes, causing a localized drop in pH and subsequent tissue irritation.

| STOT SE 3 | H336[2] | Systemic absorption can cross the blood-brain barrier, leading to mild central nervous system (CNS) depression (drowsiness/dizziness) upon acute overexposure. |

Data sourced from and the .

Operational Waste Segregation Logic

Waste segregation is the cornerstone of laboratory safety. Because this compound contains a stoichiometrically fixed chloride ion, its disposal pathway dynamically changes based on its physical state and the solvent matrix it is dissolved in. Mixing this compound into the wrong waste stream can lead to exothermic reactions or regulatory violations (e.g., generating toxic dioxins during standard incineration).

G Start Waste Containing Methyl 2-amino-2-ethylbutanoate HCl Decision1 Determine Physical State of the Waste Start->Decision1 Solid Solid Powder/Crystals Decision1->Solid Solid State Aqueous Aqueous Solution Decision1->Aqueous Aqueous Matrix Organic Organic Solvent Mixture Decision1->Organic Organic Matrix SolidAction Collect in Double-Bagged HDPE Container Solid->SolidAction CheckPH Test pH Level Aqueous->CheckPH CheckHalogen Analyze Solvent Composition Organic->CheckHalogen EndSolid Label: Hazardous Solid Waste (Toxic/Irritant) SolidAction->EndSolid Acidic pH < 2.0 (Corrosive) CheckPH->Acidic Acidic Neutral pH 6.0 - 8.0 (Neutralized) CheckPH->Neutral Neutral Neutralize Neutralize carefully with 1M NaOH Acidic->Neutralize EndAqueous Label: Aqueous Hazardous Waste (Toxic/Irritant) Neutral->EndAqueous Neutralize->Neutral Halogenated Route to Halogenated Waste (Due to Cl- content) CheckHalogen->Halogenated Halogen > 1% EndOrganic Label: Halogenated Solvent Waste (Toxic/Irritant) Halogenated->EndOrganic

Workflow for the segregation and disposal of Methyl 2-amino-2-ethylbutanoate HCl waste.

Step-by-Step Disposal Methodologies (Self-Validating Protocols)

To ensure trustworthiness and safety, every disposal action must include a validation step. Do not proceed to the next step until the validation criteria are met.

Protocol A: Bulk Solid Waste Disposal

Applicability: Unused powder, contaminated weighing paper, or spilled crystals.

  • Preparation: Don standard PPE (nitrile gloves, safety goggles, lab coat). If handling large quantities outside a fume hood, a particulate respirator (N95/P100) is required due to the H332 (Acute Inhalation Toxicity) hazard[2].

  • Collection: Sweep up solid waste using a static-free brush and dustpan. Never use compressed air , as this will aerosolize the lipophilic powder and trigger STOT SE 3 (drowsiness/dizziness) hazards[2].

  • Containment: Place the solid into a clear, sealable polyethylene bag. Place this bag inside a secondary High-Density Polyethylene (HDPE) wide-mouth container.

  • Validation: Invert the sealed HDPE container to ensure no particulate leakage occurs.

  • Labeling: Label explicitly as "Hazardous Solid Waste - Toxic/Irritant (Contains: 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride)".

Protocol B: Aqueous Solution Disposal

Applicability: Aqueous washes from extraction phases or HPLC mobile phase waste. Causality: Aqueous solutions of hydrochloride salts are inherently acidic. Disposing of highly acidic solutions (pH < 2) directly into unverified waste carboys violates EPA RCRA regulations (D002 Corrosivity) and risks violent reactions with incompatible waste.

  • pH Profiling: Test the pH of the aqueous waste using a calibrated pH meter.

  • Neutralization: If the pH is below 6.0, transfer the solution to a beaker in a fume hood. Slowly add 1M Sodium Hydroxide (NaOH) dropwise under continuous magnetic stirring.

  • Validation: The protocol is validated when the pH reading stabilizes between 6.0 and 8.0 for at least 3 minutes under continuous stirring. This confirms the complete neutralization of the HCl salt.

  • Transfer: Pour the neutralized solution into the designated "Aqueous Hazardous Waste" carboy.

Protocol C: Organic Solvent Mixtures

Applicability: Mother liquors from recrystallization, organic extraction phases (e.g., DCM, EtOAc). Causality: Incinerators process halogenated and non-halogenated wastes differently. Because this compound contains ~19.5% chloride by mass, any organic solvent containing a significant concentration of this compound must be routed to halogenated waste. Incinerating halogenated compounds in standard non-halogenated streams can generate highly toxic dioxins and corrode incinerator linings.

  • Segregation: Do NOT mix with standard non-halogenated waste (e.g., pure acetone, ethanol, or hexanes).

  • Containment: Transfer the mixture directly to a solvent waste carboy explicitly labeled for "Halogenated Solvents".

  • Validation: Check the chemical compatibility log attached to the waste carboy. Ensure the current matrix does not contain reactive metals (e.g., sodium azide) or strong bases that could cause an unwanted saponification of the methyl ester in the waste drum.

Spill Response & Decontamination

Even with rigorous protocols, failure states occur. If a spill of 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride happens, execute the following:

  • Containment: Cover the spill with a damp absorbent pad. Mechanistic note: Using a damp pad prevents dust generation, but the moisture will cause localized acidity due to the HCl salt.

  • Neutralization of Residue: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate, NaHCO₃). This neutralizes any residual hydrochloride salt.

  • Validation: Swab the cleaned surface with a pH indicator strip. A neutral reading (pH 7) validates that the decontamination is complete and the surface is safe for normal use.

References

  • Title: methyl 2-amino-2-ethylbutanoate hydrochloride — Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: NRX-2663 | ChemScene | Chemikart: SDS Source: Chemikart URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride
Reactant of Route 2
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2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride
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